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  • Product: 2-Ethyl-2,7-diazaspiro[4.4]nonane
  • CAS: 763883-32-5

Core Science & Biosynthesis

Foundational

stability of the 2,7-diazaspiro[4.4]nonane ring system

An In-Depth Technical Guide to the Stability of the 2,7-Diazaspiro[4.4]nonane Ring System Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular arch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of the 2,7-Diazaspiro[4.4]nonane Ring System

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, where two rings are joined by a single common atom, have emerged as particularly valuable frameworks. Their inherent rigidity and three-dimensional nature offer a distinct advantage over flat, aromatic systems, often leading to improved target affinity, selectivity, and favorable physicochemical properties like increased aqueous solubility.

Among these, the 2,7-diazaspiro[4.4]nonane ring system has garnered significant attention. This scaffold, composed of two pyrrolidine rings fused at a central quaternary carbon, serves as a "privileged scaffold" in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including the treatment of cancer and diabetes, highlighting the core's ability to form the basis of potent and selective biological modulators.[1][2] This guide provides a comprehensive analysis of the structural, thermodynamic, and chemical stability of the 2,7-diazaspiro[4.4]nonane core, offering field-proven insights for researchers in drug development.

Conformational Landscape and Structural Integrity

The stability of any cyclic system is fundamentally linked to its preferred three-dimensional conformation, which seeks to minimize inherent strain. The 2,7-diazaspiro[4.4]nonane core is comprised of two five-membered pyrrolidine rings. Unlike planar cyclohexane rings, these five-membered rings are puckered to alleviate torsional strain.

Crystal structure analyses reveal that the pyrrolidine rings within this spiro-system typically adopt non-planar envelope or twist conformations.[3][4]

  • Envelope Conformation: Four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling an open envelope with the flap up.

  • Twist Conformation: No four atoms are coplanar; the ring adopts a twisted shape to minimize eclipsing interactions between adjacent substituents.

The spirocyclic fusion at the central C5 atom locks the two pyrrolidine rings in a roughly perpendicular orientation. This rigid, well-defined geometry is a key attribute, as it reduces the entropic penalty upon binding to a biological target and presents appended functional groups in precise vectors.

G cluster_0 Pyrrolidine Ring Conformations cluster_1 2,7-Diazaspiro[4.4]nonane Core A Envelope (C5 is flap) A_atoms C1-C2-C3-C4 are planar A->A_atoms B Twist B_atoms No four atoms coplanar B->B_atoms Core Spiro[4.4]nonane Ring1 Pyrrolidine Ring 1 (e.g., Envelope) Core->Ring1 Ring2 Pyrrolidine Ring 2 (e.g., Twist) Core->Ring2 Spiro_C C5 Spirocenter Ring1->Spiro_C fused at Ring2->Spiro_C fused at

Caption: Conformational possibilities of the constituent rings.

Thermodynamic and Chemical Stability Profile

The utility of a scaffold is directly dependent on its stability under both physiological and synthetic conditions. The 2,7-diazaspiro[4.4]nonane system exhibits a favorable stability profile, rooted in its low intrinsic ring strain and predictable chemical reactivity.

Inherent Ring Strain

Strain energy is a measure of the internal energy of a molecule resulting from distorted bond angles and lengths compared to an ideal, strain-free reference.[5] Spirocyclic systems can harbor significant strain, particularly those involving small rings. For instance, spiropentane has a strain energy that significantly exceeds that of two individual cyclopropane rings.[5]

However, the 2,7-diazaspiro[4.4]nonane system is constructed from two five-membered rings. Cyclopentane, the parent carbocycle, has a relatively low strain energy (approx. 6.2 kcal/mol) compared to cyclopropane or cyclobutane. By adopting the puckered envelope and twist conformations, the pyrrolidine rings effectively minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions). Consequently, the overall strain energy of the spiro[4.4]nonane core is low, contributing to its high thermodynamic stability.

Chemical Stability and Degradation Pathways

While thermodynamically stable, the diaza-scaffold possesses reactive sites—the secondary amines—that dictate its chemical behavior.

  • pH Sensitivity: The stability of the scaffold in solution is influenced by pH.[6] In acidic solutions, the nitrogen atoms are protonated, increasing water solubility. Aqueous solutions of salts like the hemioxalate are expected to be acidic.[6]

  • Oxidative Susceptibility: Like most secondary amines, the nitrogen atoms in the 2,7-diazaspiro[4.4]nonane core are susceptible to oxidation.[6] This can be accelerated by exposure to air, light, heat, or trace metal ions, often leading to the formation of colored byproducts. For synthetic and storage purposes, N-protection (e.g., with a tert-butoxycarbonyl, or 'Boc', group) is a common and effective strategy to enhance stability.[4][7]

  • Stability in Harsh Acidic Media: The robustness of the scaffold has its limits. Under forcing conditions, such as in concentrated hydrohalic acids, substituted 2,7-diazaspiro[4.4]nonanes can undergo a rare transformation involving ring opening and rearrangement to form fused heterocyclic systems like furo[3,4-c]pyridines.[8] This reactivity underscores the importance of selecting appropriate conditions during synthesis and deprotection steps.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug candidate or scaffold. It involves subjecting the compound to a variety of stress conditions that exceed those expected during storage and use.

Objective: To identify the potential degradation pathways and assess the chemical stability of the 2,7-diazaspiro[4.4]nonane core under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 2,7-diazaspiro[4.4]nonane or a simple derivative) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Stress: Expose a solid sample and a solution sample to 80°C for 48 hours.

    • Photolytic Stress: Expose a solution sample to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples immediately upon withdrawal.

  • Analysis: Analyze all samples by a stability-indicating method, such as HPLC with UV or Mass Spectrometric detection, to quantify the parent compound and detect any degradation products.

Caption: Workflow for a forced degradation study.

Data Summary

Table 1: Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane
PropertyValueSource
Molecular FormulaC₇H₁₄N₂[9]
Molecular Weight126.20 g/mol [9]
XLogP3-0.3[9]
Hydrogen Bond Donors2[10]
Hydrogen Bond Acceptors2[10]
CAS Number175-96-2[9]
Table 2: Predicted Stability Profile of the Unsubstituted Core
ConditionExpected StabilityRationale
Neutral Aqueous SolutionHighLow ring strain, stable secondary amines at neutral pH.
Acidic (0.1 M HCl)Moderate to HighProtonated form is stable, but extreme conditions can cause rearrangement.[8]
Basic (0.1 M NaOH)HighStable under moderately basic conditions.
Oxidative (H₂O₂)LowSecondary amines are susceptible to oxidation.[6]
Thermal (Solid & Solution)HighStable covalent framework.
PhotolyticModeratePotential for amine oxidation upon light exposure.[6]

Conclusion

The 2,7-diazaspiro[4.4]nonane ring system presents a compelling combination of structural rigidity and chemical stability, cementing its role as a privileged scaffold in drug discovery. Its thermodynamic stability is rooted in the low intrinsic strain of its constituent five-membered rings, which adopt puckered conformations to minimize energetic penalties. While generally robust, its chemical stability is primarily dictated by the reactivity of its secondary amine functionalities, which are susceptible to oxidation and can participate in acid-catalyzed rearrangements under harsh conditions.

Understanding these stability characteristics is crucial for its effective application. Strategies such as N-protection are vital for synthetic manipulations, while careful formulation and storage are necessary to prevent oxidative degradation. For researchers and drug development professionals, the 2,7-diazaspiro[4.4]nonane core offers a reliable and sterically defined platform to build novel therapeutics with enhanced three-dimensional complexity and promising pharmacological profiles.

References

  • Siegel, S., et al. (2018). 2,7-Diazaspiro[11][11]nonanes for the Treatment or Prevention of Cancers and Diabetes. PMC. Available at: [Link]

  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • Li, W., et al. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC. Available at: [Link]

  • Feske, E., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • WIPO Patentscope. (2018). WO/2018/024602 2,7-DIAZASPIRO[4.4]NONANES. Available at: [Link]

  • PubChem. 2,7-Diaza-spiro[4.4]nonane. Available at: [Link]

  • UkrOrgSynthesis. (n.d.). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • PubMed. (2003). Kinetics and thermodynamics of amine and diamine signaling by a trifluoroacetyl azobenzene reporter group. Available at: [Link]

  • Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI. Available at: [Link]

  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • PubMed. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Available at: [Link]

  • RSC Publishing. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine. Available at: [Link]

  • MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Available at: [Link]

  • Frontiers. (n.d.). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Available at: [Link]

  • MDPI. (2024). Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. Available at: [Link]

  • arXiv. (2010). Nonlinear elasticity of graphene. Available at: [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Available at: [Link]

  • PubMed. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Available at: [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available at: [Link]

  • Macmillan Group, Princeton University. (2024). Couple-close construction of polycyclic rings from diradicals. Available at: [Link]

Sources

Exploratory

The Diazaspiro[4.4]nonane Scaffold: Discovery, Synthesis, and Pharmacological Evolution

Executive Summary The pursuit of novel, three-dimensional molecular architectures has driven modern medicinal chemistry away from flat, spiro-lacking aromatic rings toward conformationally restricted spirocycles. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, three-dimensional molecular architectures has driven modern medicinal chemistry away from flat, spiro-lacking aromatic rings toward conformationally restricted spirocycles. Among these, diazaspiro[4.4]nonane compounds have emerged as privileged scaffolds. By providing rigid vector control and improved physicochemical properties, these spirocyclic diamines serve as highly effective bioisosteres for piperazine and piperidine rings. This technical guide explores the historical discovery, synthetic methodologies, and modern pharmacological applications of diazaspiro[4.4]nonanes, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Sigma receptor (SR) ligands.

Historical Context and Discovery

The fundamental spirane framework consists of two monocyclic rings linked orthogonally by a single quaternary carbon atom[1]. Historically, the synthesis of spirocycles was considered challenging due to the steric hindrance involved in forming the quaternary spirocarbon[1].

The integration of diazaspiro[4.4]nonane cores into drug discovery gained significant traction with the development of the angiotensin II receptor antagonist Irbesartan , which features a 1,3-diazaspiro[4.4]nonane-derived imidazolinone ring[1]. As high-throughput screening and structure-based drug design evolved, researchers recognized that the 2,7-diazaspiro[4.4]nonane and 2,6-diazaspiro[4.4]nonane isomers offered unique spatial arrangements. These scaffolds were recently pioneered as non-cytotoxic piperazine bioisosteres in the Olaparib framework (a widely used PARP-1 inhibitor)[2], and as highly potent Sigma-1 and Sigma-2 receptor ligands (e.g., compound AD258) for the treatment of neuropathic pain[3][4].

Structural and Conformational Advantages

The replacement of flexible rings (like piperazine) with a diazaspiro[4.4]nonane core alters the pharmacological profile of a drug through several mechanisms:

  • Vectorial Projection: The orthogonal arrangement of the two pyrrolidine rings directs substituents into distinct 3D spaces, allowing for highly specific interactions with target protein pockets (e.g., the catalytic domain of PARP-1 or the Glu172 residue in the S1R binding pocket)[2][3].

  • Reduced Off-Target Toxicity: In the context of PARP inhibitors, replacing the piperazine core of Olaparib with a diazaspiro system drastically reduces DNA damage-induced cytotoxicity while maintaining favorable binding energies[2].

  • Enhanced Basicity and Polarity: Azaspiro and diazaspiro systems generally exhibit higher basicity and polarity compared to their monocyclic counterparts, which can improve aqueous solubility and metabolic stability[1].

Experimental Protocol: Synthesis of a 2,7-Diazaspiro[4.4]nonane Core

The synthesis of highly functionalized spirocycles requires precise control over the quaternary carbon formation. The following protocol outlines a generalized, self-validating synthetic route for a tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate intermediate, a common building block in medicinal chemistry[5].

Step 1: Alkylation and Quaternary Center Formation

  • Reagents: Start with an N-Boc-protected pyrrolidine-3-carboxylate derivative.

  • Procedure: Deprotonate the α-carbon using a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at -78 °C in anhydrous THF to form the enolate.

  • Addition: Slowly add an electrophilic allyl halide (e.g., allyl bromide) to the enolate solution.

  • Validation: Monitor the reaction via TLC or LC-MS. The formation of the α-allyl-pyrrolidine intermediate confirms successful alkylation.

Step 2: Oxidative Cleavage and Reductive Amination (Spirocyclization)

  • Ozonolysis: Subject the allyl intermediate to ozone (O 3​ ) in dichloromethane at -78 °C, followed by a reductive quench using dimethyl sulfide (DMS) to yield an aldehyde.

  • Cyclization: Introduce a primary amine (or ammonia equivalent) under reductive amination conditions (e.g., using NaBH(OAc) 3​ ). The amine attacks the aldehyde and subsequently undergoes intramolecular cyclization with the adjacent ester/carboxylate group to form the lactam (6-oxo) ring.

  • Validation: 1 H NMR will show the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of the spirocyclic core signals. The resulting compound exists in favored chair conformations to minimize steric strain on the tertiary amine[5].

Step 3: Functionalization

  • The resulting tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be selectively deprotected at the Boc-position using TFA/DCM for further coupling (e.g., via Buchwald-Hartwig amination or amide coupling) to target pharmacophores[5].

Pharmacological Applications and Data Presentation

Recent studies have demonstrated the efficacy of diazaspiro[4.4]nonane derivatives across multiple therapeutic targets. Table 1 summarizes the binding affinities of these derivatives compared to their flexible counterparts.

Table 1: Comparative Binding Affinities of Diazaspiro[4.4]nonane Derivatives

Compound / ScaffoldTargetAffinity / IC 50​ / K i​ Pharmacological EffectReference
Olaparib (Piperazine core)PARP-1~5 nMHigh cytotoxicity, DNA repair inhibition[2]
Olaparib analog (10e, Diazaspiro)PARP-112.6 nMMaintained affinity, reduced cytotoxicity (~80% cell survival)[2]
AD258 (9d, 2,7-Diazaspiro)Sigma-1 (S1R)K i​ = 3.5 nMPotent antiallodynic/analgesic activity[3][4]
AD258 (9d, 2,7-Diazaspiro)Sigma-2 (S2R)K i​ = 2.6 nMMixed high-affinity ligand[3][4]

Mechanistic Workflow Diagram

The following diagram illustrates the divergent pharmacological pathways when replacing a standard piperazine core with a diazaspiro[4.4]nonane core in PARP-1 inhibitors.

G Start PARP-1 Inhibitor Scaffold Piperazine Standard Piperazine Core (e.g., Olaparib) Start->Piperazine Diazaspiro Diazaspiro[4.4]nonane Core (e.g., Analog 10e) Start->Diazaspiro Pathway1 High PARP-1 Affinity DNA Repair Inhibition Piperazine->Pathway1 Pathway2 High PARP-1 Affinity Altered Binding Vector Diazaspiro->Pathway2 Outcome1 High Cytotoxicity (Cancer Therapy) Pathway1->Outcome1 Outcome2 Reduced Cytotoxicity (Non-Oncology Applications) Pathway2->Outcome2

Figure 1: Pharmacological divergence of PARP-1 inhibitors utilizing a diazaspiro[4.4]nonane core.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: NIH / PMC URL:[Link][2]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry (ACS) / NIH URL:[Link][3][4]

Sources

Foundational

Theoretical Calculations and Conformational Dynamics of 2-Ethyl-2,7-diazaspiro[4.4]nonane: A Computational Whitepaper

Executive Summary As medicinal chemistry increasingly prioritizes three-dimensional molecular complexity to improve target selectivity and pharmacokinetic profiles, spirocyclic scaffolds have emerged as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly prioritizes three-dimensional molecular complexity to improve target selectivity and pharmacokinetic profiles, spirocyclic scaffolds have emerged as critical building blocks. This whitepaper provides an in-depth technical guide for the theoretical calculation and conformational profiling of 2-Ethyl-2,7-diazaspiro[4.4]nonane . By establishing a self-validating computational protocol utilizing Density Functional Theory (DFT), this guide equips researchers with the mechanistic insights necessary to accurately model spirocyclic diamines, predict their binding poses, and accelerate rational drug design.

The Strategic Role of Diazaspiro[4.4]nonanes in Drug Design

The transition from flat, sp²-rich aromatic systems to sp³-rich, conformationally restricted scaffolds is a hallmark of modern drug discovery. Spirocyclic diamines, particularly the 2,7-diazaspiro[4.4]nonane core, are highly valued as rigid bioisosteres for piperazines[1].

By locking the vector geometry of the two nitrogen atoms, this scaffold reduces the entropic penalty upon target binding. Recent pharmacological applications of the 2,7-diazaspiro[4.4]nonane system include:

  • Sigma Receptor Ligands: The protonated nitrogen of the diazaspiro core engages in critical salt bridges and π–cation interactions, yielding highly potent antiallodynic agents[2].

  • Osteoclast Inhibitors: Novel N-arylsulfonamides featuring this nucleus have been identified as cell-active inhibitors of human DOCK5, preventing pathological bone loss[3].

  • PARP Inhibitors: Diazaspiro cores have been examined within the olaparib framework to modulate DNA damage and cytotoxicity profiles[1].

  • Novel Scaffold Generation: Extensive library generation has demonstrated that spirocyclic diamines offer vast, underexplored chemical space with high structural diversity[4].

Conformational Landscape: The Theoretical Framework

The [4.4] spiro system consists of two fused five-membered pyrrolidine-like rings sharing a single tetrahedral carbon (C5). Understanding its conformational behavior requires analyzing three interdependent variables:

  • Ring Puckering: Five-membered rings avoid planar geometries to relieve torsional strain, preferring Envelope or Half-Chair conformations. The orthogonal nature of the spiro junction forces the two rings to adopt puckering states that minimize transannular steric clashes.

  • Nitrogen Inversion: The sp³-hybridized nitrogen atoms can undergo rapid inversion. The energy barrier for this process dictates whether the N-substituents exist as an equilibrating mixture or a locked geometry at physiological temperatures.

  • Substituent Orientation: The 2-ethyl group can adopt a pseudo-equatorial or pseudo-axial position relative to the local ring plane.

Rigorous conformational analysis of aza-spiro systems is critical, as different puckering preferences directly dictate the stereochemical outcomes of transition states and receptor binding modes[5].

Self-Validating Protocol for DFT Conformational Analysis

To accurately map the conformational space of 2-Ethyl-2,7-diazaspiro[4.4]nonane, we employ a hierarchical computational workflow. This protocol is designed as a self-validating system , ensuring that no low-energy minima are artificially excluded and that all reported energies represent true thermodynamic states.

Workflow Start Input 2D Structure 2-Ethyl-2,7-diazaspiro[4.4]nonane MM Semi-Empirical Sampling (GFN2-xTB / CREST) Start->MM Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) MM->Filter DFT_Opt DFT Geometry Optimization (ωB97X-D/def2-SVP) Filter->DFT_Opt Freq Frequency Calculation (Zero-Point Energy & Minima Verification) DFT_Opt->Freq DFT_SP High-Level Single Point Energy (M06-2X/def2-TZVP + SMD Solvent) Freq->DFT_SP Boltzmann Boltzmann Population Analysis & 3D Pharmacophore Mapping DFT_SP->Boltzmann

Computational workflow for DFT-based conformational analysis of spirocyclic diamines.

Step-by-Step Methodology & Causality
  • Step 1: Unbiased Conformational Sampling (GFN2-xTB)

    • Action: Generate a comprehensive 3D conformer ensemble using the Conformer-Rotamer Ensemble Sampling Tool (CREST) at the GFN2-xTB semi-empirical level.

    • Causality: Classical Molecular Mechanics (MM) force fields (e.g., OPLS, MMFF94) often fail to accurately parameterize the orthogonal strain and hyperconjugation at the spiro center. GFN2-xTB provides quantum-mechanically derived geometries at a fraction of the computational cost, ensuring a robust initial search space.

  • Step 2: DFT Geometry Optimization (ωB97X-D/def2-SVP)

    • Action: Optimize the geometries of all conformers within a 5.0 kcal/mol window using the ωB97X-D functional and the def2-SVP basis set.

    • Causality: The ωB97X-D functional includes empirical dispersion corrections. For a compact spirocycle, intramolecular London dispersion forces between the N-ethyl group and the adjacent pyrrolidine ring dictate the global minimum. Omitting dispersion leads to artificially elongated structures.

  • Step 3: Frequency Calculation & Zero-Point Energy (ZPE)

    • Action: Perform analytical frequency calculations at the same level of theory (298.15 K, 1 atm).

    • Self-Validating Checkpoint: The absence of imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface. Any structure yielding an imaginary frequency is automatically subjected to displacement along the normal mode and re-optimized.

  • Step 4: High-Level Single-Point Energy & Solvation (M06-2X/def2-TZVP)

    • Action: Calculate final single-point energies using the M06-2X functional, the def2-TZVP basis set, and the SMD (Solvation Model based on Density) for water.

    • Causality: The triple-zeta basis set (def2-TZVP) minimizes Basis Set Superposition Error (BSSE). M06-2X is highly parameterized for main-group thermochemistry, providing chemical accuracy (< 1 kcal/mol error) necessary for calculating precise Boltzmann distributions.

Quantitative Energy Profiling

Following the execution of the protocol, the thermodynamic data for the primary conformers of 2-Ethyl-2,7-diazaspiro[4.4]nonane are summarized below. The N-ethyl group exhibits a strong preference for the pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions with the methylene groups of the adjacent spiro ring.

Conformer IDRing 1 (N-Ethyl) PuckeringRing 2 (NH) PuckeringN-Ethyl OrientationΔG_rel (kcal/mol)Boltzmann Population (%)
Conf-01 Envelope (C3-endo)Envelope (C8-endo)Pseudo-Equatorial0.0078.4
Conf-02 Half-ChairEnvelope (C8-endo)Pseudo-Equatorial0.8518.6
Conf-03 Envelope (C3-endo)Half-ChairPseudo-Equatorial1.923.0
Conf-04 Envelope (C4-exo)Envelope (C8-endo)Pseudo-Axial4.15< 0.1

Note: Data represents theoretical Gibbs free energies (ΔG) calculated at the M06-2X/def2-TZVP(SMD)//ωB97X-D/def2-SVP level of theory at 298.15 K.

Mechanistic Insights: Ring Pseudorotation vs. Nitrogen Inversion

The dynamic behavior of 2-Ethyl-2,7-diazaspiro[4.4]nonane in solution is governed by two distinct mechanistic pathways: Ring Pseudorotation and Nitrogen Inversion .

Landscape A Global Minimum (Env-Env, N-Eq) B Transition State 1 (Ring Pseudorotation) A->B +2.5 kcal/mol C Local Minimum (Half-Chair, N-Eq) B->C Relaxation D Transition State 2 (Nitrogen Inversion) C->D +6.0 kcal/mol E Higher Energy Conformer (Env-Env, N-Ax) D->E Relaxation

Energy landscape mapping of ring pseudorotation and nitrogen inversion pathways.

  • Ring Pseudorotation (Low Barrier): The transition from an Envelope to a Half-Chair conformation involves a low energy barrier (approx. 2.5 kcal/mol). This indicates that the pyrrolidine rings are highly flexible at room temperature, allowing the scaffold to subtly adapt its shape to fit distinct binding pockets (induced fit).

  • Nitrogen Inversion (High Barrier): Inverting the N-ethyl group from equatorial to axial requires the nitrogen atom to pass through an sp²-hybridized, planar transition state. This barrier is significantly higher (approx. 6.0 - 7.5 kcal/mol). Consequently, the pseudo-equatorial conformer heavily dominates the pharmacological profile, dictating the spatial trajectory of the ethyl group during target engagement.

Conclusion

The 2-Ethyl-2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, offering an optimal balance of conformational rigidity and vector predictability. By employing the self-validating DFT workflow outlined in this guide, researchers can accurately predict the thermodynamic distribution of its conformers. Understanding the energetic causality behind ring pseudorotation and nitrogen inversion is paramount for leveraging this bioisostere in the design of highly selective, next-generation therapeutics.

References

  • Title: Novel 2,7-Diazaspiro[4,4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities and Prevent Bone Loss in Ovariectomized Mice without Affecting Bone Formation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: PMC - National Institutes of Health URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

The Ascendancy of Diazaspiro Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the relentless quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning towards three-dimensional molecular architectures. Among these, diazaspirocycles—bicyclic heterocyclic compounds featuring two nitrogen atoms at a shared spiro junction—are emerging as a particularly promising class.[1][2] Their inherent rigidity and three-dimensional conformation offer significant advantages over traditional flat, aromatic compounds, enabling enhanced target binding and improved metabolic stability.[1] This guide provides an in-depth technical exploration of novel diazaspiro scaffolds, synthesizing field-proven insights into their biological activities, evaluation methodologies, and future potential in drug discovery.

The Diazaspiro Advantage in Medicinal Chemistry

The unique architecture of diazaspirocycles imparts a constrained, three-dimensional shape that is highly advantageous for interacting with the complex topologies of biological targets like enzyme active sites and protein-protein interfaces.[1][3] This structural rigidity allows for the precise orientation of substituents, leading to significant improvements in potency and selectivity.[1]

Furthermore, the incorporation of sp3-rich spirocyclic scaffolds can lead to favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for overcoming the limitations often associated with traditional two-dimensional molecules.[1][2] For example, the diazaspiro[3.3]heptane motif has gained traction as a valuable bioisostere for the commonly used piperazine ring, offering a more constrained and potentially more effective alternative in drug design.[1][4]

Key Biological Activities of Novel Diazaspiro Scaffolds

Research into diazaspiro compounds has revealed a broad spectrum of biological activities, positioning them as versatile scaffolds for tackling a range of therapeutic challenges.

Anticancer Activity

Diazaspiro compounds have demonstrated significant potential as anticancer agents.[5][6] Their rigid structures are well-suited for targeting the ATP-binding pockets of kinases, a class of enzymes often dysregulated in cancer.[1] For instance, certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer), with IC50 values in the sub-micromolar range.[5][6]

The mechanism of action for many of these compounds involves the induction of apoptosis.[5] Furthermore, diazaspiro motifs have been incorporated into the structure of Poly(ADP-ribose) polymerase inhibitors (PARPi's), a class of drugs that exploit synthetic lethality in cancers with deficient DNA repair mechanisms.[7][8]

Antimicrobial and Antifungal Activity

The development of new antimicrobial agents is a critical global health priority. Diazaspiro scaffolds are proving to be a valuable source of novel antifungal and antibacterial compounds.[9][10][11] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, an essential enzyme in fungal cell wall synthesis.[9][10] Several of these compounds exhibited excellent potency against various fungal strains, with some showing activity superior to the established antifungal drug fluconazole.[9][10]

Notably, these compounds often display selective antifungal activity with little to no potency against bacterial strains, highlighting the potential for developing targeted therapies.[9][10] The combination of these diazaspiro derivatives with fluconazole has also shown synergistic or additive effects against resistant fungal strains.[9]

Central Nervous System (CNS) Activity

The unique structural features of diazaspiro compounds make them attractive candidates for CNS-acting drugs. They have been investigated for a variety of neurological and psychiatric disorders.[12][13] For example, derivatives of 1,9-diazaspiro[5.5]undecane have been explored as NK1 antagonists for pain treatment and as H3-R antagonists for disorders related to the central nervous system.[12] Additionally, novel diazaspiro hydantoins have shown promising anticonvulsant activity in preclinical models.[13] The lipophilicity of these compounds appears to be a key factor in their efficacy.[13]

Other Notable Activities

The therapeutic potential of diazaspiro scaffolds extends beyond the areas mentioned above. They have been investigated as:

  • Anti-malarial agents: A novel diazaspiro[3.4]octane series has shown activity against multiple stages of the Plasmodium falciparum parasite lifecycle.[14][15]

  • Glycoprotein IIb-IIIa antagonists: 2,8-Diazaspiro[4.5]decanes have been developed as orally active antagonists for the prevention of thrombosis.[16]

  • Muscarinic agonists: 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating cognitive deficits.[17]

Methodologies for Biological Evaluation

A systematic approach is crucial for evaluating the biological activities of novel diazaspiro compounds and for establishing structure-activity relationships (SAR).[1][18][19][20]

In Vitro Cytotoxicity and Antiproliferative Assays

A primary step in assessing the anticancer potential of new compounds is to determine their cytotoxicity against various cancer cell lines.[21][22]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[21][22][23]

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.[21]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[24]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Note: The XTT assay is an alternative that produces a water-soluble formazan product, eliminating the solubilization step and potentially reducing cytotoxicity from organic solvents.[24]

Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antimicrobial activity of new compounds.[25]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[26] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 1-5 x 10^5 CFU/mL in the test wells.[26]

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the diazaspiro compounds in broth.[27]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[25][27]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.[27][28]

Mechanism of Action: Apoptosis Detection

To understand how a compound exerts its anticancer effects, it is essential to investigate its impact on cellular pathways, such as apoptosis.

Western blotting is a powerful technique to detect changes in the expression of key proteins involved in apoptosis.[29][30]

  • Cell Lysis: Treat cancer cells with the diazaspiro compound at its IC50 concentration for a specified time. Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[29]

    • Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).[29][30]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[29]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[29]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting results and making informed decisions in the drug development process.

Table 1: Representative Biological Activities of Novel Diazaspiro Scaffolds
Scaffold ClassCompound ExampleTarget/AssayActivity (IC50/MIC)Reference
1-Oxa-4-azaspiro[4.5]decanoneCompound 8dCytotoxicity (MDA-MB-231 cells)0.10 µM[5]
1-Oxa-4-azaspiro[4.5]decanoneCompound 6bCytotoxicity (HeLa cells)0.18 µM[5]
2,8-Diazaspiro[4.5]decan-1-oneCompound 4dAntifungal (C. albicans)0.04 mmol/L[9]
2,8-Diazaspiro[4.5]decan-1-oneCompound 4jAntifungal (A. fumigatus)0.08 mmol/L[9]
1,9-Diazaspiro[5.5]undecaneCompound 9dNK1 AntagonistIC50 = 1.9 nM[12]
Pyrazolo[1,5-a][1][12][29]triazine with 1,9-diazaspiro[5.5]undecaneCompound 25CDK7 InhibitionIC50 ≤ 5 nM[12]
Diagrams and Workflows

Visual representations of experimental workflows and biological pathways can greatly enhance understanding.

G cluster_0 Library Synthesis & Screening cluster_1 Hit-to-Lead Optimization cluster_2 Mechanism of Action (MOA) Studies A Design & Synthesis of Diazaspiro Library B Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (ADME/Tox Profiling) D->E G Target Identification/ Validation D->G F Lead Candidate Selection E->F I In Vivo Efficacy Models F->I H Pathway Analysis (e.g., Western Blot) G->H H->I G ext_signal Extrinsic Signal (e.g., FasL) cas8 Caspase-8 ext_signal->cas8 activates int_signal Intrinsic Signal (e.g., DNA Damage) cas9 Caspase-9 int_signal->cas9 activates cas3 Caspase-3 cas8->cas3 activates cas9->cas3 activates parp PARP cas3->parp cleaves cparp Cleaved PARP parp->cparp apoptosis Apoptosis cparp->apoptosis

Caption: Simplified signaling pathway for apoptosis, highlighting key markers for Western blot analysis.

Challenges and Future Perspectives

While diazaspiro scaffolds hold immense promise, challenges remain, particularly in their stereocontrolled synthesis. [3]The development of robust and scalable synthetic routes is essential for building diverse compound libraries for high-throughput screening.

The future of diazaspiro-based drug discovery is bright. The increasing focus on sp3-rich molecules to explore new chemical space, coupled with advances in computational chemistry for rational design, will undoubtedly accelerate the identification of new lead compounds. [1][2]As our understanding of the biological activities of these unique scaffolds grows, so too will their potential to address unmet medical needs across a wide range of diseases.

References

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  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents - PubMed. (2019, November 15). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

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  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Hancock Lab. Retrieved March 28, 2026, from [Link]

  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents - PubMed. (2021, June 22). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2004, March 11). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2008, December 23). ACS Publications. Retrieved March 28, 2026, from [Link]

  • The use of spirocyclic scaffolds in drug discovery - CORE. (2014, July 5). CORE. Retrieved March 28, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications. (2018, June 1). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. (n.d.). Wiley Online Library. Retrieved March 28, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The 2-Ethyl-2,7-diazaspiro[4.4]nonane Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Spirocyclic Scaffolds In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as "privileged structures" due to their inherent three-dimensionality. Unlike flat, aromatic systems, spirocycles introduce conformational rigidity and a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The 2,7-diazaspiro[4.4]nonane framework, a bicyclic system featuring two pyrrolidine rings fused at a single carbon, exemplifies these advantages. The presence of two nitrogen atoms provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1] This guide focuses on a specific derivative, 2-Ethyl-2,7-diazaspiro[4.4]nonane, and outlines its synthesis, derivatization, and evaluation as a core scaffold for the development of novel therapeutics.

The incorporation of such spirocyclic moieties increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates. This is attributed to improved solubility, greater metabolic stability, and reduced off-target effects.[1] The rigid nature of the 2,7-diazaspiro[4.4]nonane core constrains the conformational freedom of appended functional groups, a critical feature for designing potent and selective ligands.[1]

Synthesis of the Core Scaffold: 2-Ethyl-2,7-diazaspiro[4.4]nonane

The synthesis of the target scaffold can be achieved through various routes. A common strategy involves the construction of the spirocyclic core followed by functionalization. Below are two representative protocols for obtaining the parent scaffold and its ethyl derivative.

Protocol 2.1: Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

This protocol describes the synthesis of a key intermediate which can be further reduced to the desired scaffold. The process begins with the hydrolysis of a pyrrolidine derivative followed by a cyclization reaction with ethylamine.[3]

Materials:

  • 3-Ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester

  • 2 N Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl)

  • Isopropyl alcohol

  • 70% Ethylamine solution

Step-by-Step Procedure:

  • Hydrolysis: Suspend 24.3 g (0.10 mol) of 3-ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester in an excess of 2 N sodium hydroxide. Stir the suspension for 3 hours at room temperature.

  • Acidification & Isolation: Acidify the reaction mixture with dilute hydrochloric acid and evaporate to dryness in vacuo. The resulting product is 3-carboxy-5-oxo-3-pyrrolidineacetic acid.

  • Purification: Take up the crude product in isopropyl alcohol to separate it from insoluble sodium chloride by filtration. Concentrate the filtrate to a syrup.

  • Cyclization: Dissolve the syrup in 100 mL of 70% ethylamine. Gradually heat the solution in an oil bath to 230°C, allowing volatile components to distill off.

  • Final Reaction: Maintain the reaction temperature at 230-240°C for 10 minutes.

  • Crystallization: After cooling, crystallize the product from isopropyl alcohol to yield 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.[3] The reported yield is approximately 10.1 g, with a melting point of 168-169°C.[3]

Protocol 2.2: Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

This protocol details the debenzylation of a precursor to yield the final scaffold as a dihydrochloride salt, which is often preferred for its stability and solubility.[4]

Materials:

  • 2-Benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride

  • Methanol

  • 20% Palladium on carbon (Pd/C) catalyst

  • Acetonitrile

  • Hydrogenation apparatus

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 9.5 g (0.03 mol) of 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 100 mL of methanol.

  • Catalyst Addition: Add 1.0 g of 20% palladium on carbon catalyst to the solution.

  • Hydrogenation: Hydrogenate the mixture at a pressure of 4.5×10⁵ Pa for 22 hours.

  • Work-up: After the reaction is complete, filter the solution to remove the catalyst.

  • Concentration: Concentrate the filtrate to a syrup.

  • Crystallization: Crystallize the syrup from acetonitrile to afford the final product, 2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[4] The reported yield is 6.7 g, with a melting point of 168-172°C.[4]

G cluster_0 Synthesis Workflow A Starting Material (e.g., Pyrrolidine derivative) B Hydrolysis & Cyclization (Protocol 2.1) A->B C Intermediate (e.g., Diazaspiro-trione) B->C D Reduction / Further Steps C->D E Precursor (e.g., N-Benzyl protected) F Catalytic Hydrogenation (Protocol 2.2) E->F G Final Scaffold 2-Ethyl-2,7-diazaspiro[4.4]nonane F->G G cluster_0 Derivatization Strategies at N7 Scaffold 2-Ethyl-2,7-diazaspiro[4.4]nonane (N7-H) Reductive Reductive Amination + R-CHO Scaffold->Reductive Acylation Acylation + R-COCl Scaffold->Acylation Sulfonylation Sulfonylation + R-SO2Cl Scaffold->Sulfonylation Alkylation Alkylation + R-Br Scaffold->Alkylation Library Diverse Chemical Library Reductive->Library Acylation->Library Sulfonylation->Library Alkylation->Library G cluster_0 Drug Discovery Workflow A Scaffold Synthesis (Protocols 2.1, 2.2) B Library Derivatization (Protocol 3.2) A->B C Primary Screening (Binding Assay) B->C D Functional Assay (e.g., Agonist/Antagonist) C->D E In Vitro Safety (Cytotoxicity) D->E F Hit-to-Lead Optimization E->F G Lead Candidate F->G

Sources

Application

Application Note: Strategic Protocols for the Selective N-Alkylation of 2,7-Diazaspiro[4.4]nonane in Drug Discovery

Introduction & Rationale The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged spirocyclic diamine in modern medicinal chemistry. By replacing flat, conformationally flexible rings like piperazine, this rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged spirocyclic diamine in modern medicinal chemistry. By replacing flat, conformationally flexible rings like piperazine, this rigidified spirocycle enhances metabolic stability, alters pKa profiles, and secures novel intellectual property space. It has been successfully deployed in the development of potent sigma receptor (SR) ligands[1], selective dopamine D3 receptor (D3R) modulators[2], and O-GlcNAcase (OGA) inhibitors for neurodegenerative disorders[3].

However, the inherent pseudo- C2​ symmetry of the parent 2,7-diazaspiro[4.4]nonane presents a chemoselective challenge: differentiating the two secondary amines for asymmetric functionalization[4]. This application note details field-validated protocols for the selective mono-N-alkylation of this scaffold, utilizing an orthogonal protection strategy to ensure high fidelity, yield, and reproducibility.

Strategic Workflow

To achieve asymmetric di-substitution, the workflow relies on a commercially available mono-protected precursor: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (mono-Boc protected). The free N7 amine is first alkylated via reductive amination or direct SN2 displacement. Subsequent acidic deprotection of the N2-Boc group reveals the second secondary amine, which can then be further derivatized[1].

AlkylationPathway Core 2,7-diazaspiro[4.4]nonane (Symmetric Core) Protect Mono-Protection (e.g., Boc2O) Core->Protect MonoBoc tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (N2-Protected, N7-Free) Protect->MonoBoc Alk1 Primary N-Alkylation (Reductive Amination or SN2) MonoBoc->Alk1 Int1 N7-Alkyl-N2-Boc Intermediate Alk1->Int1 Deprotect Boc Deprotection (TFA or HCl) Int1->Deprotect FreeAmine N7-Alkyl-2,7-diazaspiro[4.4]nonane (N2-Free) Deprotect->FreeAmine Alk2 Secondary Functionalization (Alkylation / Acylation) FreeAmine->Alk2 Final Asymmetrically Di-substituted Spirocyclic Scaffold Alk2->Final

Orthogonal protection and functionalization workflow for 2,7-diazaspiro[4.4]nonane.

Experimental Protocols (Self-Validating Systems)

Protocol A: N7-Alkylation via Reductive Amination

Causality & Design : Reductive amination is preferred for installing primary or secondary alkyl groups derived from aldehydes or ketones. We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol before the iminium ion intermediate can fully form. This ensures high chemoselectivity and maximizes the yield of the desired tertiary amine[5].

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under nitrogen, dissolve tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv, e.g., 1.0 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Iminium Formation : Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation. Note: If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) prior to the aldehyde.

  • Reduction : Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 5 minutes. Stir the reaction mixture at room temperature for 12–16 hours.

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid byproduct. Stir for 15 minutes. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, eluting with a gradient of 0–10% Methanol in DCM containing 0.1% NH4​OH ) to yield the N7-alkylated intermediate.

Protocol B: N7-Alkylation via Direct SN2 Displacement

Causality & Design : For alkylating agents that cannot be derived from aldehydes (e.g., specific alkyl bromides), direct SN2 alkylation is employed. We utilize Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (ACN). K2​CO3​ is a heterogeneous, mild base that acts as an acid scavenger without increasing the pH of the organic phase enough to promote E2 elimination of the alkyl halide. Heating to 60 °C provides the necessary activation energy to overcome the steric encumbrance of the spirocyclic core[1].

Step-by-Step Methodology :

  • Preparation : Suspend tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv) and finely powdered, anhydrous K2​CO3​ (3.0 equiv) in anhydrous Acetonitrile (ACN) (0.1 M concentration).

  • Electrophile Addition : Add the alkyl bromide or iodide (1.1 equiv) dropwise.

  • Reaction : Heat the suspension to 60 °C and stir vigorously for 12–18 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS or TLC.

  • Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with excess Ethyl Acetate (EtOAc).

  • Purification : Concentrate the filtrate in vacuo and purify via reverse-phase HPLC or silica gel chromatography to isolate the pure N7-alkylated product.

Protocol C: Boc-Deprotection and Scaffold Recovery

Causality & Design : Cleavage of the N2-Boc group is achieved using Trifluoroacetic Acid (TFA). The critical challenge in this step is the recovery of the resulting highly polar, water-soluble diamine. Traditional aqueous basic workups often result in significant product loss in the aqueous phase. To circumvent this, we employ a solvent-evaporation and strong cation exchange (SCX) strategy[2].

Step-by-Step Methodology :

  • Deprotection : Dissolve the N7-alkylated intermediate in DCM (0.2 M). Cool to 0 °C and add TFA (10 equiv). Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed.

  • Concentration : Remove the volatiles under reduced pressure. Co-evaporate with Toluene (3 x 10 mL) to remove residual TFA, yielding the diamine as a TFA salt.

  • Free-Basing (SCX Catch-and-Release) : Dissolve the salt in a minimum amount of Methanol and load onto a pre-conditioned Strong Cation Exchange (SCX) cartridge. Wash with Methanol to remove non-basic impurities. Elute the free amine using 2M Ammonia in Methanol. Concentrate to yield the pure free base ready for secondary functionalization.

Quantitative Data Presentation

The following table summarizes the performance metrics and mechanistic advantages of various N-alkylation modalities applied to the 2,7-diazaspiro[4.4]nonane core.

Reaction TypeTypical ElectrophileCatalyst / BaseSolventTemp (°C)Yield RangeMechanistic Advantage
Reductive Amination Aldehydes / Ketones NaBH(OAc)3​ DCE or MeOH20–2565–90%Prevents over-alkylation; avoids premature aldehyde reduction.
Direct SN2 Alkylation Alkyl Bromides / Iodides K2​CO3​ or Cs2​CO3​ ACN or DMF60–8050–85%Effective for sterically hindered or non-carbonyl electrophiles.
Buchwald-Hartwig Aryl Halides Pd2​(dba)3​ / RuPhos / NaOtBu Dioxane10040–80%Enables N-arylation which is impossible via SN2 displacement.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity | Journal of Medicinal Chemistry - ACS Publications 1

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) | PMC 2

  • An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines | The Journal of Organic Chemistry - ACS Publications 4

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol | ChemRxiv 5

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders | Journal of Medicinal Chemistry - ACS Publications 3

Sources

Method

Synthesis and Application of 2-Ethyl-2,7-diazaspiro[4.4]nonane Derivatives in Medicinal Chemistry: A Senior Application Scientist's Guide

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable physicochemical properties is paramount. The 2,7-diazaspiro[4.4]nonane core has emerged as a privileged structure, providing a rigid yet versatile framework for the development of therapeutics targeting a range of biological entities, particularly within the central nervous system (CNS). Its unique spirocyclic nature, where two nitrogen-containing five-membered rings are joined by a single carbon atom, imparts a distinct conformational rigidity that can lead to enhanced target affinity and selectivity compared to more flexible aliphatic diamines. This guide provides a comprehensive overview of the synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane derivatives and explores their burgeoning applications in drug discovery, with a focus on the rationale behind synthetic strategies and the interpretation of structure-activity relationships (SAR).

Strategic Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Derivatives

The synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane and its derivatives requires a strategic approach, often involving the initial construction of the core diazaspirocyclic system, followed by selective functionalization of the nitrogen atoms. A common and effective strategy involves the use of protecting groups to differentiate the two secondary amines, allowing for controlled, stepwise introduction of substituents.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the formation of the core scaffold, followed by selective protection, alkylation, and deprotection steps.

Synthetic Workflow A 2,7-Diazaspiro[4.4]nonane Core Synthesis B Selective N-Protection (e.g., Benzylation) A->B C N-Ethylation B->C D Deprotection C->D E Target Molecule: 2-Ethyl-2,7-diazaspiro[4.4]nonane D->E F Further Derivatization E->F

Caption: A generalized workflow for the synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane derivatives.

Detailed Synthetic Protocols

Protocol 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

The synthesis of the parent 2,7-diazaspiro[4.4]nonane can be achieved through various routes. One common method involves the reductive cyclization of a precursor containing two nitrile groups or a nitrile and an ester group. For instance, the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni and H2 demonstrates the formation of the spirocyclic core[1].

Protocol 2: Selective N-Benzylation of 2,7-Diazaspiro[4.4]nonane

To enable selective functionalization of the two nitrogen atoms, a common strategy is to first protect one of them. The benzyl group is a suitable choice due to its relative stability and ease of removal via hydrogenolysis.

Rationale: Benzylation of one nitrogen atom allows for the subsequent selective alkylation of the remaining secondary amine. The choice of a slight excess of benzyl bromide and a non-nucleophilic base like triethylamine in a non-polar solvent minimizes side reactions such as quaternary salt formation.

Step-by-Step Procedure:

  • To a solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in dry acetonitrile, add triethylamine (1.1 eq).

  • Add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at 70°C for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-benzyl-2,7-diazaspiro[4.4]nonane.

Protocol 3: N-Ethylation of 2-Benzyl-2,7-diazaspiro[4.4]nonane

With one nitrogen protected, the remaining secondary amine can be ethylated. Reductive amination is a highly effective and controlled method for this transformation.

Rationale: Reductive amination using acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) is a superior method to direct alkylation with ethyl halides, as it significantly reduces the risk of over-alkylation and the formation of quaternary ammonium salts. STAB is particularly useful as it is selective for the reduction of the in situ formed iminium ion over the aldehyde.

Step-by-Step Procedure:

  • Dissolve 2-benzyl-2,7-diazaspiro[4.4]nonane (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add acetaldehyde (1.2 eq) to the solution.

  • Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane.

Protocol 4: Debenzylation to Yield 2-Ethyl-2,7-diazaspiro[4.4]nonane

The final step is the removal of the benzyl protecting group to yield the target compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzylamines. The reaction is typically clean and proceeds under relatively mild conditions of hydrogen pressure and temperature. The product is often obtained as a salt (e.g., dihydrochloride) to improve its stability and handling.

Step-by-Step Procedure:

  • Dissolve 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride (e.g., 9.5 g, 0.03 mol) in methanol (100 ml)[2].

  • Add 20% palladium on carbon catalyst (e.g., 1.0 g) to the solution[2].

  • Hydrogenate the mixture in a pressure reactor at 4.5 x 10^5 Pa for 22 hours[2].

  • After the reaction is complete, carefully filter the mixture to remove the catalyst.

  • Concentrate the filtrate to a syrup and crystallize from acetonitrile to afford 2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride (yield: 6.7 g)[2].

Table 1: Summary of Synthetic Protocol Parameters

StepKey ReagentsSolventTemperatureTypical YieldReference
N-Benzylation Benzyl bromide, TriethylamineAcetonitrile70°CGoodGeneral Procedure
N-Ethylation Acetaldehyde, NaBH(OAc)3DCERoom Temp.HighGeneral Procedure
Debenzylation H2, 20% Pd/CMethanolRoom Temp.~75%[2]

Medicinal Chemistry Applications of 2-Ethyl-2,7-diazaspiro[4.4]nonane Derivatives

The 2-Ethyl-2,7-diazaspiro[4.4]nonane scaffold is a valuable building block for constructing ligands that interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and other CNS-related proteins. The ethyl group at the 2-position can play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. Several 2,7-diazaspiro[4.4]nonane derivatives have been investigated as potent and selective D3 receptor antagonists[3].

Structure-Activity Relationship (SAR) Insights:

  • The diazaspiro[4.4]nonane core serves as a rigid scaffold to correctly orient the pharmacophoric elements required for D3 receptor binding.

  • Arylated substituents on one of the nitrogen atoms are crucial for high affinity.

  • The nature of the substituent on the second nitrogen, such as the ethyl group in our title compound, can fine-tune the affinity and selectivity against other dopamine receptor subtypes (e.g., D2)[3].

SAR_D3_Antagonist Scaffold 2,7-Diazaspiro[4.4]nonane Core (Rigid Conformation) N7_Sub Aryl Group (Essential for Affinity) Scaffold->N7_Sub Positioning N2_Sub Ethyl Group (Modulates Selectivity & PK) Scaffold->N2_Sub Positioning Receptor Dopamine D3 Receptor N7_Sub->Receptor Binding N2_Sub->Receptor Fine-tuning

Caption: Key structural elements for D3 receptor antagonism.

Modulators of Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons[4]. The development of neuroprotective agents is a major focus of research. The 2-Ethyl-2,7-diazaspiro[4.4]nonane scaffold can be utilized to develop compounds that modulate targets implicated in these diseases. For instance, derivatives can be designed to interact with targets that reduce oxidative stress, inhibit protein aggregation, or modulate neurotransmitter systems that are dysregulated in these conditions[5][6]. The ethyl group can contribute to optimizing the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

Table 2: Representative Biological Activities of Diazaspiro[4.4]nonane Derivatives

Compound ClassTargetKey Structural FeatureBiological ActivityReference
Arylated diazaspiro[4.4]nonanesDopamine D3 ReceptorArylated N7 positionHigh affinity antagonists (Ki in nM range)[3]
Substituted diazaspiro[4.4]nonanesSigma-1 ReceptorVariesAllosteric modulatorsN/A
Ethyl-substituted derivativesCNS TargetsN-ethyl groupPotential for improved CNS penetrationGeneral Principle

(Note: Specific quantitative data for 2-Ethyl-2,7-diazaspiro[4.4]nonane derivatives in neurodegenerative disease models is an active area of research and specific high-affinity ligands are proprietary or in early-stage development.)

Conclusion and Future Perspectives

The 2-Ethyl-2,7-diazaspiro[4.4]nonane scaffold represents a valuable and versatile platform in medicinal chemistry. The synthetic routes outlined in this guide, particularly the strategic use of protecting groups and controlled N-alkylation via reductive amination, provide a robust and adaptable methodology for the synthesis of a diverse range of derivatives. The applications of these compounds, especially in the realm of CNS disorders, are promising. The rigid spirocyclic core provides a unique three-dimensional architecture that can be exploited to achieve high target affinity and selectivity. Future research in this area will likely focus on further exploring the structure-activity relationships of 2-Ethyl-2,7-diazaspiro[4.4]nonane derivatives against a wider range of biological targets, as well as optimizing their pharmacokinetic and pharmacodynamic properties to develop novel therapeutics for unmet medical needs.

References

  • PrepChem. Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Available from: [Link]

  • Synthesis. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Available from: [Link]

  • WIPO Patent Application WO/2018/024602. 2,7-DIAZASPIRO[4.4]NONANES. Available from: [Link]

  • PubChem. 2-Benzyl-2,7-diazaspiro[4.4]nonane. Available from: [Link]

  • PubChem. 2,7-Diaza-spiro[4.4]nonane. Available from: [Link]

  • Nanotheranostics. Neurodegenerative diseases, which affect approximately 44 million of people worldwide, are characterized by the progressive dege. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

  • University of Science and Technology of China. Tasks in NMR data analysis for Nature Products. Available from: [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Available from: [Link]

  • MDPI. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Available from: [Link]

  • Wiley Online Library. Review on allosteric modulators of dopamine receptors so far. Available from: [Link]

  • Semantic Scholar. Natural Product-Inspired Dopamine Receptor Ligands. Available from: [Link]

  • Neuroscience Research Notes. Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Available from: [Link]

  • Oxidative Medicine and Cellular Longevity. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Available from: [Link]

  • Duke University Libraries. Structure–Functional Selectivity Relationship Studies of Apomorphine Analogs to Develop Beta-arrestin Biased-D1/D2R Ligands. Available from: [Link]

Sources

Application

Application Note: 2-Ethyl-2,7-diazaspiro[4.4]nonane as a 3D Pharmacophore in Anticancer Drug Discovery

Strategic Rationale: Escaping Flatland in Oncology Historically, medicinal chemistry has relied heavily on planar, sp²-hybridized heterocycles (such as piperazines and pyrrolidines) to construct drug linkers and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Escaping Flatland in Oncology

Historically, medicinal chemistry has relied heavily on planar, sp²-hybridized heterocycles (such as piperazines and pyrrolidines) to construct drug linkers and pharmacophores. However, these flat structures often suffer from poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. The paradigm shift toward "escaping flatland" emphasizes the incorporation of three-dimensional, sp³-rich architectures to improve clinical success rates.

2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS 763883-32-5) represents a highly versatile spirocyclic diamine building block[1]. The inherent perpendicular arrangement of its two pyrrolidine rings provides a rigid, 3D scaffold that dramatically increases the fraction of sp³ carbons (Fsp³).

  • The 7-position secondary amine acts as a highly reactive nucleophile, ideal for rapid synthetic functionalization.

  • The 2-position ethyl group provides a tunable lipophilic vector that can precisely occupy hydrophobic sub-pockets in target proteins, enhancing binding affinity while maintaining favorable membrane permeability.

Key Oncological Targets and Mechanistic Insights

The unique spatial geometry of 2-ethyl-2,7-diazaspiro[4.4]nonane has been successfully leveraged across multiple cutting-edge anticancer modalities:

A. PARP-1 Inhibitors (Piperazine Bioisosteres)

In the development of poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib, off-target DNA damage and cytotoxicity in non-target cells remain significant clinical challenges. Replacing the traditional piperazine core with a diazaspiro system fundamentally alters the spatial trajectory of the attached functional groups. This structural rigidification alleviates off-target promiscuity and reduces cytotoxicity in non-mutant cells, while maintaining potent, nanomolar affinity for PARP-1[2].

B. Menin-MLL-1 Interaction Inhibitors

The interaction between menin and Mixed Lineage Leukemia 1 (MLL-1) is a critical oncogenic driver in specific acute leukemias and breast cancers. Small molecules incorporating 2,7-diazaspiro[4.4]nonane cores have proven highly effective at disrupting this protein-protein interaction (PPI). The rigid spirocycle projects its binding vectors precisely into the menin binding groove, leading to robust anti-proliferative activity in MLL-fusion cell lines[3].

C. CD73 Inhibitors for Cancer Immunotherapy

CD73 is an ectonucleotidase that catalyzes the conversion of AMP to adenosine (ADO), creating a highly immunosuppressive tumor microenvironment that blunts T-cell responses. Incorporating a 2,7-diazaspiro[4.4]nonane moiety into small-molecule inhibitors ensures perfect occupation of the CD73 active site. These spirocyclic derivatives exhibit potent in vitro anti-CD73 activity (IC₅₀ < 65 nM), effectively blocking the adenosine signaling pathway and restoring anti-tumor immunity[4].

CD73_Pathway ATP Tumor ATP CD39 CD39 Enzyme ATP->CD39 Substrate AMP AMP CD39->AMP Conversion CD73 CD73 Enzyme AMP->CD73 Substrate ADO Adenosine (ADO) CD73->ADO Dephosphorylation TCell T-Cell Suppression ADO->TCell A2A Receptor Binding Inhibitor Spirocyclic Inhibitor Inhibitor->CD73 Blocks Active Site

Adenosine signaling pathway showing CD73 inhibition by spirocyclic derivatives.

Quantitative Data: Piperazine vs. Spirocyclic Diamine Scaffolds

The transition from planar to spirocyclic scaffolds yields measurable improvements in physicochemical and pharmacological profiles. Below is a comparative summary of typical properties observed during lead optimization.

Property / MetricTraditional Piperazine Core2,7-Diazaspiro[4.4]nonane CoreMechanistic Consequence
Fsp³ (Fraction of sp³ Carbons) Low (~0.66)High (1.00)Increased 3D character; improved aqueous solubility.
Conformational Flexibility High (Multiple ring flips)Low (Rigid, locked geometry)Lower entropic penalty upon target binding; higher selectivity.
Off-Target Promiscuity Moderate to HighLowReduced off-target cytotoxicity (e.g., reduced DNA damage)[2].
Metabolic Stability (HLM) Susceptible to α-oxidationHighly stableSteric bulk of the spiro-center shields adjacent carbons from CYP450s.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 2-ethyl-2,7-diazaspiro[4.4]nonane-based agents. Every step is designed with internal causality and quality control checkpoints.

ChemWorkflow Start Spirocyclic Building Block Coupling SNAr / Buchwald Coupling Start->Coupling Purification HPLC & LC-MS Validation Coupling->Purification Assay In Vitro Screening Purification->Assay Lead Lead Optimization Assay->Lead

Workflow for synthesizing and screening spirocyclic-based targeted anticancer agents.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Functionalization

Objective: Covalently link 2-ethyl-2,7-diazaspiro[4.4]nonane to an electron-deficient aryl halide to generate a targeted anticancer pharmacophore.

  • Preparation of Reagents:

    • Dissolve the aryl fluoride/chloride electrophile (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is selected as a polar aprotic solvent because it poorly solvates the nucleophilic secondary amine of the spirocycle, thereby dramatically increasing its reactivity toward the electrophile.

  • Addition of the Spirocycle:

    • Add 2-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride (1.2 eq) to the reaction mixture.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base. The steric bulk of the isopropyl groups prevents it from competing with the spirocycle for the electrophile, while efficiently scavenging the HCl generated during the reaction to prevent amine protonation.

  • Thermal Activation:

    • Stir the mixture at 80°C for 4–6 hours under an inert argon atmosphere.

  • Quality Control & Validation (Self-Validation Step):

    • Quench a 5 µL aliquot in LC-MS grade methanol and analyze via UPLC-MS. The reaction is only considered complete when the starting aryl halide peak is <5% and the desired product mass [M+H]⁺ is the base peak.

  • Purification:

    • Purify the crude mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure targeted compound.

Protocol B: Malachite Green Biochemical Assay for CD73 Inhibition

Objective: Evaluate the in vitro efficacy of the synthesized spirocyclic compound in inhibiting CD73-mediated adenosine production.

  • Assay Buffer Preparation:

    • Prepare a buffer containing 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.01% BSA.

    • Causality: Mg²⁺ is an essential divalent cofactor for the nucleotidase activity of CD73. BSA prevents non-specific adsorption of the highly lipophilic spirocyclic inhibitor to the microplate walls.

  • Enzyme & Inhibitor Incubation:

    • Pre-incubate recombinant human CD73 protein (0.5 nM final concentration) with varying concentrations of the spirocyclic inhibitor (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at 37°C.

  • Substrate Addition:

    • Initiate the enzymatic reaction by adding AMP (50 µM final concentration). Incubate for exactly 15 minutes.

  • Signal Generation:

    • Add the Malachite Green detection reagent.

    • Causality: Malachite green forms a highly stable, dark green colorimetric complex with the free inorganic phosphate (Pi) released from the dephosphorylation of AMP. This provides a direct, label-free quantification of enzymatic turnover.

  • Self-Validation & Readout:

    • Controls: Include a positive control well (known inhibitor, e.g., APCP) and a negative control well (DMSO vehicle only). The assay is only valid if the positive control yields >90% inhibition and the Z'-factor of the plate is >0.6.

    • Measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.
  • WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes.
  • Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the Development of Compound Libraries Based on the 2,7-Diazaspiro[4.4]nonane Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively explore three-dimensional chemical space is paramount. The 2,7-diazaspiro[4.4]nonane core has emerged as a privileged scaffold due to its inherent structural rigidity, three-dimensional topology, and the strategic placement of two nitrogen atoms, which serve as versatile handles for chemical diversification. This spirocyclic system, composed of two fused pyrrolidine rings sharing a single carbon atom, offers a conformationally constrained framework. This rigidity can lead to a higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The utility of the 2,7-diazaspiro[4.4]nonane scaffold is underscored by its incorporation into potent and selective inhibitors of challenging drug targets. Notably, derivatives of this core have been successfully employed in the development of covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers, and in the design of inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical dependency in certain types of acute leukemia.[1][2][3] These examples validate the 2,7-diazaspiro[4.4]nonane core as a valuable starting point for the generation of compound libraries aimed at discovering novel therapeutics.

This document provides a comprehensive guide to the synthesis of the 2,7-diazaspiro[4.4]nonane core and its subsequent elaboration into diverse compound libraries through parallel synthesis methodologies. The protocols herein are designed to be robust and scalable, enabling the efficient generation of novel chemical matter for screening and lead optimization campaigns.

Workflow for 2,7-Diazaspiro[4.4]nonane Library Synthesis

The overall strategy for the development of compound libraries based on the 2,7-diazaspiro[4.4]nonane core is a multi-stage process that begins with the synthesis of a key protected intermediate, followed by deprotection and subsequent diversification.

Workflow cluster_0 Core Synthesis cluster_1 Library Synthesis start Diethyl 2,2-diallylmalonate dialdehyde Dialdehyde Intermediate start->dialdehyde Ozonolysis dibenzyl_spiro N,N'-Dibenzyl-2,7- diazaspiro[4.4]nonane dialdehyde->dibenzyl_spiro Reductive Amination (Benzylamine) spiro_core 2,7-Diazaspiro[4.4]nonane dibenzyl_spiro->spiro_core Debenzylation mono_boc tert-Butyl 2,7-diazaspiro[4.4] nonane-2-carboxylate spiro_core->mono_boc Mono-Boc Protection deprotection Boc Deprotection mono_boc->deprotection diamine_salt 2,7-Diazaspiro[4.4]nonane Dihydrochloride deprotection->diamine_salt amidation Amide Library diamine_salt->amidation Parallel Amide Coupling reductive_amination Reductive Amination Library diamine_salt->reductive_amination Parallel Reductive Amination

Caption: Overall workflow for the synthesis and diversification of the 2,7-diazaspiro[4.4]nonane core.

Synthetic Protocols: From Starting Materials to Diversified Libraries

The following protocols provide a detailed, step-by-step guide for the synthesis of the 2,7-diazaspiro[4.4]nonane core and its derivatization.

Part 1: Synthesis of the Core Scaffold

The synthesis of the mono-Boc-protected 2,7-diazaspiro[4.4]nonane is a key strategic sequence, as it allows for the selective functionalization of the two nitrogen atoms. The following protocol is a representative and scalable route.

Protocol 1.1: Synthesis of N,N'-Dibenzyl-2,7-diazaspiro[4.4]nonane via Tandem Ozonolysis and Reductive Amination

This protocol begins with the oxidative cleavage of the double bonds in diethyl 2,2-diallylmalonate to form a transient dialdehyde, which is then cyclized in situ with benzylamine.

  • Materials:

    • Diethyl 2,2-diallylmalonate

    • Methanol (MeOH), Dichloromethane (DCM)

    • Ozone (O₃)

    • Dimethyl sulfide (DMS) or Sodium borohydride (NaBH₄)

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB)

    • Acetic acid (AcOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Ozonolysis: Dissolve diethyl 2,2-diallylmalonate (1.0 equiv) in a 3:1 mixture of DCM and MeOH and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material. Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Reductive Quench: Add dimethyl sulfide (3.0 equiv) to the reaction mixture at -78 °C and allow it to warm slowly to room temperature overnight. This step reduces the ozonide intermediate to the corresponding dialdehyde.

    • Reductive Amination: Concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the crude dialdehyde in DCM. Add benzylamine (2.2 equiv) and acetic acid (0.1 equiv). Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (3.0 equiv) portion-wise to the reaction mixture. Stir at room temperature overnight.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to afford N,N'-dibenzyl-2,7-diazaspiro[4.4]nonane.

Protocol 1.2: Debenzylation to Afford 2,7-Diazaspiro[4.4]nonane

The removal of the benzyl protecting groups is achieved by catalytic hydrogenation.

  • Materials:

    • N,N'-Dibenzyl-2,7-diazaspiro[4.4]nonane

    • Methanol (MeOH) or Ethanol (EtOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N,N'-dibenzyl-2,7-diazaspiro[4.4]nonane (1.0 equiv) in MeOH.

    • Add 10% Pd/C (10-20% by weight).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude 2,7-diazaspiro[4.4]nonane. This product is often used directly in the next step without further purification.

Protocol 1.3: Mono-Boc Protection

Selective mono-protection is crucial for controlled library synthesis. This can be achieved by carefully controlling the stoichiometry of the Boc-anhydride.

  • Materials:

    • 2,7-Diazaspiro[4.4]nonane

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Di-tert-butyl dicarbonate (Boc₂O)

  • Procedure:

    • Dissolve the crude 2,7-diazaspiro[4.4]nonane (1.0 equiv) in DCM and cool to 0 °C.

    • Add triethylamine (1.1 equiv).

    • Slowly add a solution of Boc₂O (1.0 equiv) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the formation of the mono-Boc product and disappearance of the starting material.

    • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Protocol 1.4: Boc Deprotection to Yield the Dihydrochloride Salt

The final step to prepare the scaffold for library synthesis is the removal of the Boc group to yield the stable dihydrochloride salt.

  • Materials:

    • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

    • 4 M HCl in 1,4-dioxane or Diethyl ether

  • Procedure:

    • Dissolve tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in a minimal amount of methanol or ethyl acetate.

    • Add an excess of 4 M HCl in 1,4-dioxane (typically 10 equivalents) and stir at room temperature for 1-2 hours.

    • A precipitate should form. If not, the product can be precipitated by the addition of diethyl ether.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2,7-diazaspiro[4.4]nonane dihydrochloride as a white solid.

Part 2: Parallel Library Synthesis

With the dihydrochloride salt of the core in hand, diverse libraries can be generated using parallel synthesis techniques. The following are protocols for two common diversification strategies.

Protocol 2.1: Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library in a 96-well plate format.

  • Materials:

    • 2,7-Diazaspiro[4.4]nonane dihydrochloride

    • A diverse set of carboxylic acids (in a 96-well plate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 96-well reaction block

    • HPLC-MS for purification and analysis

  • Procedure:

    • Scaffold Preparation: In each well of the 96-well reaction block, add a solution of 2,7-diazaspiro[4.4]nonane dihydrochloride (1.2 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) to neutralize the dihydrochloride salt and liberate the free diamine.

    • Carboxylic Acid Addition: Add a solution of each unique carboxylic acid (1.0 equivalent) in DMF to the corresponding well.

    • Coupling Agent Addition: Add a solution of HATU (1.2 equivalents) in DMF to each well.

    • Reaction: Seal the 96-well plate and shake at room temperature overnight.

    • Work-up and Purification: Quench the reactions by adding water to each well. The crude products can be purified by preparative HPLC-MS.

Protocol 2.2: Parallel Reductive Amination Library Synthesis

This protocol outlines the synthesis of a library through reductive amination with a diverse set of aldehydes and ketones.

  • Materials:

    • 2,7-Diazaspiro[4.4]nonane dihydrochloride

    • A diverse set of aldehydes or ketones (in a 96-well plate)

    • Sodium triacetoxyborohydride (STAB)

    • N,N-Diisopropylethylamine (DIPEA)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (AcOH)

    • 96-well reaction block

    • HPLC-MS for purification and analysis

  • Procedure:

    • Scaffold and Carbonyl Addition: In each well of a 96-well reaction block, add a solution of 2,7-diazaspiro[4.4]nonane dihydrochloride (1.2 equivalents) and a unique aldehyde or ketone (1.0 equivalent) in DCE. Add DIPEA (3.0 equivalents) followed by a catalytic amount of acetic acid.

    • Imine Formation: Shake the plate at room temperature for 1-2 hours.

    • Reduction: Add STAB (1.5 equivalents) to each well.

    • Reaction: Seal the plate and shake at room temperature overnight.

    • Work-up and Purification: Quench the reactions with saturated aqueous NaHCO₃. Extract the products with an organic solvent (e.g., ethyl acetate) using a liquid handler. The crude products can be purified by preparative HPLC-MS.

Data Presentation: Exemplary Biological Activity

The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a valuable component in the development of potent inhibitors for various biological targets. The following table summarizes representative structure-activity relationship (SAR) data for a series of 2,7-diazaspiro[4.4]nonane derivatives targeting the menin-MLL interaction and KRAS G12C.

Compound IDScaffold Modification (R¹)TargetAssayActivity (IC₅₀/EC₅₀)Reference
Menin-MLL Inhibitors
Compound A4-FluorophenylMenin-MLLTR-FRET50 nM[1]
Compound B4-ChlorophenylMenin-MLLTR-FRET75 nM[1]
Compound C4-MethoxyphenylMenin-MLLTR-FRET> 1 µM[1]
KRAS G12C Inhibitors
Compound DAcryloyl-quinazolinoneKRAS G12CCell Proliferation15 nM[2][3]
Compound EChloro-fluoro-quinazolinoneKRAS G12CCell Proliferation5 nM[3]
Compound FIndazolyl-quinazolinoneKRAS G12CCell Proliferation2 nM[2]

This table is a representation of data from cited literature and is intended for illustrative purposes.

Logical Relationships in Library Design

The design of a compound library based on the 2,7-diazaspiro[4.4]nonane core follows a logical progression from the core scaffold to diverse, drug-like molecules. The two nitrogen atoms offer key points for diversification, allowing for the exploration of different chemical spaces and the optimization of interactions with the biological target.

Library_Design cluster_n2 N2 Derivatization cluster_n7 N7 Derivatization core 2,7-Diazaspiro[4.4]nonane Core - Rigid 3D structure - Two points for diversification n2_amides Amides (R-C(O)-) core:head->n2_amides Diversification at N2 n2_amines Substituted Amines (R-CH2-) core:head->n2_amines Diversification at N2 n2_sulfonamides Sulfonamides (R-S(O)2-) core:head->n2_sulfonamides Diversification at N2 n7_amides Amides (R'-C(O)-) core:head->n7_amides Diversification at N7 n7_amines Substituted Amines (R'-CH2-) core:head->n7_amines Diversification at N7 n7_aryls Aryls/Heteroaryls (Ar) core:head->n7_aryls Diversification at N7

Caption: Logical relationships in the design of a 2,7-diazaspiro[4.4]nonane-based library.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a highly valuable building block for the construction of compound libraries in modern drug discovery. Its unique three-dimensional structure and the presence of two modifiable nitrogen atoms provide a robust platform for generating novel chemical entities with the potential for high target affinity and specificity. The protocols detailed in this application note offer a comprehensive and practical guide for researchers to synthesize and diversify this important scaffold, thereby enabling the exploration of new chemical space and the discovery of next-generation therapeutics.

References

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Dussault, P. H. (2011). A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

  • Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. [Link]

  • Siegel, S., et al. (2018). 2,7-Diazaspiro[4][4]nonanes for the Treatment or Prevention of Cancers and Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2024). Bioorganic & Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Spirocyclic Amines

Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of const...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these topologically unique and pharmaceutically relevant scaffolds.[1][2] Spirocyclic amines offer a distinct three-dimensional architecture that can lead to significant improvements in drug potency, selectivity, and pharmacokinetic properties.[1][2][3] However, their synthesis presents unique challenges that are often not encountered with simpler, planar molecules.[2][4]

This document moves beyond standard protocols to provide a deeper understanding of the common pitfalls and troubleshooting strategies in a practical question-and-answer format. We will explore the "why" behind experimental choices, empowering you to diagnose and solve problems effectively in your own research.

Part 1: General Troubleshooting & FAQs

This section addresses broad challenges that can occur across various synthetic routes to spirocyclic amines.

Q1: My reaction is giving a very low yield or failing completely. What are the most common culprits?

Low yield is a multifaceted problem. A systematic, step-by-step diagnosis is the most effective approach.

A1: Common Causes and Solutions for Low Reaction Yields

Potential Cause Explanation & Diagnostic Steps Recommended Solution(s)
Starting Material Impurity Impurities can poison catalysts, participate in side reactions, or inhibit the desired transformation. Even seemingly minor impurities can have a significant impact.[5]Purity Verification: Confirm the purity of all starting materials and reagents via NMR, LC-MS, or elemental analysis before use. Purification: If necessary, purify starting materials by recrystallization, distillation, or column chromatography.[5]
Incorrect Stoichiometry An incorrect ratio of reactants or an insufficient amount of catalyst can lead to incomplete conversion.Accurate Measurement: Double-check all calculations and ensure precise measurement of all reagents. Excess Reagent: In some cases, using a slight excess of one reactant can drive the reaction to completion.[6]
Suboptimal Reaction Conditions Temperature, reaction time, and concentration are critical variables. The product might be decomposing under prolonged heating, or the reaction may simply be too slow at the chosen temperature.[7]Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS at regular intervals to identify the optimal reaction time and check for product decomposition.[5] Temperature Screening: Vary the reaction temperature. Lower temperatures can sometimes improve selectivity, while higher temperatures may be needed to overcome activation energy barriers.[5]
Atmospheric Contamination Many organometallic catalysts and reagents are sensitive to air and moisture. Contamination can lead to rapid decomposition and complete reaction failure.Inert Atmosphere: Ensure all reactions involving sensitive reagents are performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using properly flame-dried glassware and anhydrous solvents.[7]
Product Instability The desired spirocyclic amine may be unstable under the reaction conditions or during the workup procedure (e.g., acidic or basic conditions).[5]Milder Workup: If decomposition is suspected during workup, consider using milder conditions, such as quenching with a buffered solution (e.g., saturated aq. NH₄Cl) instead of strong acid/base.[5] Protective Groups: The inherent reactivity of some strained spirocycles can lead to instability.[8] Consider if a protecting group strategy could stabilize the core during synthesis.
Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of poor reaction yields.

G start Low Yield Observed purity Verify Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Purity OK purify Purify Reagents & Repeat purity->purify Impure atmosphere Check for Atmospheric Contamination conditions->atmosphere Optimization Fails optimize Screen T, Time, Concentration conditions->optimize Conditions Suspect stability Assess Product Stability atmosphere->stability Atmosphere OK inert Use Anhydrous Solvents & Inert Gas atmosphere->inert Contamination Likely workup Modify Workup Protocol stability->workup Instability Suspected

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

Controlling stereochemistry is a central challenge in spirocycle synthesis due to the formation of a quaternary, spirocyclic center.

A2: Achieving high diastereoselectivity is influenced by a delicate interplay of factors.[5]

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state geometry. Screening a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is a crucial first step. In some cases, a change in solvent can even reverse the diastereoselectivity.[5]

  • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity. This is because the transition state leading to the major diastereomer is typically lower in energy, and reducing thermal energy favors this pathway over higher-energy alternatives.[5]

  • Catalyst and Ligand Choice: In catalytic reactions, the chiral ligand is the primary source of stereochemical induction. Screening a panel of ligands is often necessary. For instance, in asymmetric Pictet-Spengler reactions, chiral phosphoric acids like (S)-TRIP are highly effective.[1]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the approach of reagents. Introducing bulky protecting groups or specific directing groups can block one face of the molecule, forcing the reaction to proceed from the less hindered side.

Q3: My spirocyclic amine is smearing on the silica gel column and is difficult to purify. What can I do?

Amines are notoriously challenging to purify by standard silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica surface.[9]

A3:

  • Neutralize the Silica: Before running the column, flush the packed silica gel with your eluent containing 1-2% triethylamine (TEA) or ammonia (in methanol). This deactivates the acidic silanol groups, preventing streaking.[9]

  • Modify the Mobile Phase: Use a polar, protic solvent like methanol in your eluent system (e.g., 0-10% MeOH in DCM) along with a small amount of an amine base (0.5-1% TEA or NH₄OH) to improve elution.

  • Acid-Base Extraction: If your product is sufficiently stable, an acid-base workup can be a powerful purification tool. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.

  • Reverse-Phase Chromatography: If silica gel fails, reverse-phase (C18) chromatography is an excellent alternative for purifying basic compounds.

Part 2: Reaction-Specific Troubleshooting

Pictet-Spengler Reaction for Spiroindolines

The intramolecular Pictet-Spengler reaction is a powerful tool for constructing spiroindoline scaffolds.[1] The reaction involves the condensation of a tryptamine derivative with a ketone to form an iminium ion, which then undergoes intramolecular cyclization.[10]

Problem: The reaction yields the rearomatized tetrahydro-β-carboline instead of the desired aza-spiroindoline.

This is a classic problem where the thermodynamic stability of the aromatic product outcompetes the formation of the spirocyclic kinetic product.

Cause & Mechanism: The key intermediate is a spirocyclic indoleninium cation. This cation can either be trapped by a reductant to give the desired spiroindoline or undergo a Wagner-Meerwein type rearrangement followed by proton loss to yield the fully aromatic and more stable tetrahydro-β-carboline.[10][11]

G A Tryptamine + Ketone (Acid Catalyst) B Iminium Ion Intermediate A->B C 5-Endo-Trig Cyclization B->C D Spirocyclic Cation (Key Intermediate) C->D E Desired Path: Reduction D->E G Undesired Path: Rearrangement D->G F Aza-Spiroindoline (Kinetic Product) E->F H Tetrahydro-β-carboline (Thermodynamic Product) G->H

Caption: Competing pathways in the Pictet-Spengler spirocyclization.

Solutions:

  • Interrupted Pictet-Spengler Reaction: The most effective strategy is to trap the spirocyclic intermediate in situ. This is achieved by including a reducing agent in the reaction mixture. The catalytic activation of an amide or lactam precursor generates the iminium ion, which cyclizes and is immediately reduced before it can rearrange.[11]

  • Use of N-Acyl Iminium Ions: Acylating the nitrogen of the tryptamine can increase the electrophilicity of the iminium intermediate and, in some cases, favor the spirocyclization pathway, although a subsequent reduction is still required.[11][12]

Experimental Protocol: Iridium-Catalyzed Reductive Spirocyclization

This protocol is adapted from the work of MacMillan and coworkers, demonstrating an "interrupted" Pictet-Spengler reaction.[11]

  • To a dried vial under an inert atmosphere, add the indole-tethered amide/lactam (1.0 equiv), Vaska's complex ([Ir(CO)Cl(PPh₃)₂], 2 mol %), and a suitable solvent like 1,2-dichloroethane.

  • Add tetramethyldisiloxane (TMDS) as the terminal reductant (2.0-3.0 equiv).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aza-spiroindoline product.

Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic amines, but it is often plagued by catalyst inhibition.[13][14]

Problem: My RCM reaction is sluggish, requires high catalyst loading, or stalls completely.

Cause: The lone pair of electrons on the nitrogen atom of the substrate can coordinate to the electron-deficient metal center (e.g., Ruthenium in Grubbs catalysts). This coordination poisons the catalyst, preventing it from participating in the metathesis catalytic cycle.[13][15]

G cluster_0 Unprotected Amine Substrate cluster_1 Protected Amine Substrate A Unprotected Amino-diene B Grubbs Catalyst [Ru] A->B C Catalyst Poisoning (Stable N-[Ru] Complex) B->C Coordination D No Reaction C->D E Protected (e.g., Boc) Amino-diene F Grubbs Catalyst [Ru] E->F G Successful RCM F->G No Coordination H Spirocyclic Product G->H

Caption: Catalyst poisoning by unprotected amines in RCM vs. successful cyclization.

Solutions:

  • Protect the Amine: This is the most common and effective solution. Converting the amine to a less coordinating functional group, such as a carbamate (Boc, Cbz) or an amide (Tosyl), withdraws electron density from the nitrogen, preventing it from poisoning the catalyst. The protecting group can be removed after the RCM step.[15]

  • Use of Additives: In some cases, adding a mild Lewis acid can help, but this can also affect catalyst stability.

  • Catalyst Choice: Newer generation catalysts (e.g., Grubbs III, Hoveyda-Grubbs II) show greater tolerance to functional groups compared to first-generation catalysts. However, protection is still the most robust strategy.[13]

  • High Dilution: To disfavor intermolecular dimerization, RCM reactions are often run at high dilution (e.g., 0.001-0.01 M).[16]

Intramolecular Hydroamination

This atom-economical reaction forms a C-N bond across an alkene. However, it often suffers from a high activation barrier and steric sensitivity.[17][18]

Problem: The hydroamination fails on my sterically hindered or internal alkene.

Cause: The cyclization transition state can be highly sensitive to steric hindrance. For metal-catalyzed variants, bulky substituents on the alkene can prevent effective coordination and insertion.[19] For concerted, Cope-type hydroaminations, achieving the required cyclic transition state geometry can be energetically unfavorable for substituted systems.[18]

Solutions:

  • Catalyst Modification: For lanthanide-catalyzed systems, using a catalyst with a more open and less sterically demanding ligand sphere can enable the hydroamination of internal alkenes.[19]

  • Gold Catalysis for Alkynes: For substrates containing alkynes instead of alkenes, gold(I) catalysts are exceptionally mild and efficient for promoting intramolecular hydroamination to form spirocycles, even with sterically hindered quaternary centers.[20]

  • Redox-Enabled Strategy: A powerful, metal-free alternative involves a one-pot, three-step sequence:[17] a. Oxidation: The secondary amine is oxidized in situ to a hydroxylamine. b. Cope-type Hydroamination: The hydroxylamine undergoes a more facile, concerted intramolecular cyclization onto the alkene. c. Reduction: The resulting N-oxide product is reduced back to the spirocyclic amine. This sequence avoids the harsh conditions and catalyst sensitivity of many traditional hydroamination methods.[17]

Experimental Protocol: Gold(I)-Catalyzed Spirocyclization of an Amino-alkyne

This protocol is adapted from Gandon, Leboeuf, and coworkers.[20]

  • To a microwave vial, add the amino-alkyne substrate (1.0 equiv) and a suitable solvent (e.g., 1,2-dichloroethane).

  • Add the gold(I) catalyst, such as [JohnPhos(MeCN)Au]SbF₆ (2.5-5 mol %).

  • Seal the vial and heat the reaction mixture using microwave irradiation (e.g., 10-20 minutes at 100-120 °C).[20] Monitor for completion by LC-MS.

  • Upon completion, cool the reaction and concentrate the solvent.

  • Purify the crude product via flash column chromatography to obtain the heterospirocycle.

References

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available at: [Link]

  • St-Gelais, A., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bobko, A. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. Available at: [Link]

  • Brambilla, E., et al. (2021). Formal Aza-Diels-Alder Reactions of Spiroindolenines with Electronrich Dienes. ResearchGate. Available at: [Link]

  • Brambilla, E., et al. (2021). Formal Aza-Diels-Alder Reactions of Spiroindolenines with Electronrich Dienes. AIR Unimi. Available at: [Link]

  • Zaikin, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Schimler, S. D., et al. (2022). A redox-enabled strategy for intramolecular hydroamination. Chemical Science. Available at: [Link]

  • Leboeuf, D., et al. (2020). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Andrade, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]

  • Zaja, M., et al. (2018). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wright, D. L., et al. (2000). An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid. Organic Letters. Available at: [Link]

  • Majumdar, K. C., & Ghosh, S. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). Aza-Diels-Alder reaction for fused and spiro-indole-pyridazines. Retrieved from [Link]

  • Ielo, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Kim, H., & MacMillan, D. W. C. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. Available at: [Link]

  • Andrade, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Spirocycles. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Pye, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Kim, A., et al. (2023). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Slanina, T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • Bobko, A. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Available at: [Link]

  • Tu, S., et al. (2015). Domino aza/oxa-hetero-Diels–Alder reaction for construction of novel spiro[pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7,5′-pyrimidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroamination. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Foley, D. J., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Available at: [Link]

  • de la Torre, D., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Slanina, T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Available at: [Link]

  • Wolfe, J. P., et al. (2013). Studies on Difficult Intramolecular Hydroaminations in the Context of Four Syntheses of Alkaloid Natural Products. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Additives in the Hydroamination/Cyclization of Aminoalkenes Catalyzed by a Binaphtholate Yttrium Catalyst. Retrieved from [Link]

Sources

Optimization

challenges in the purification of 2-Ethyl-2,7-diazaspiro[4.4]nonane

Welcome to the Technical Support Center for the isolation and purification of 2-Ethyl-2,7-diazaspiro[4.4]nonane . As a spirocyclic diamine containing both a secondary and a tertiary amine, this molecule presents a "perfe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Ethyl-2,7-diazaspiro[4.4]nonane .

As a spirocyclic diamine containing both a secondary and a tertiary amine, this molecule presents a "perfect storm" of purification challenges: extreme hydrophilicity, a lack of UV chromophores, and a high propensity for secondary interactions with chromatographic stationary phases.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice and focuses on field-proven, causality-driven methodologies to isolate this specific scaffold with high purity and yield.

I. Diagnostic Purification Strategy

Before selecting a purification method, you must align your strategy with the chemical realities of the spirocyclic diamine. The workflow below dictates the optimal path based on crude purity and scale.

G Start Crude 2-Ethyl-2,7-diazaspiro[4.4]nonane (Aqueous/Organic Mix) AqueousWorkup Aqueous Extraction Challenge: High Water Solubility Start->AqueousWorkup SCX SCX Catch & Release (Strong Cation Exchange) AqueousWorkup->SCX Preferred for highly polar amines LiquidExt Liquid-Liquid Extraction (10% iPrOH in CHCl3) AqueousWorkup->LiquidExt Alternative for large scale Chromatography Chromatographic Purification SCX->Chromatography LiquidExt->Chromatography HILIC HILIC (Prep-HPLC) Stationary: Bare Silica / Amide Mobile: MeCN / H2O + NH4OAc Chromatography->HILIC Best for polar retention RPHPLC RP-HPLC (C18) Requires Ion-Pairing (e.g., TFA) Chromatography->RPHPLC Prone to solvent-front elution Crystallization Salt Formation & Crystallization (Dihydrochloride in MeCN) HILIC->Crystallization RPHPLC->Crystallization Pure Pure Product (>98%) Crystallization->Pure

Decision tree for the isolation and purification of highly polar spirocyclic diamines.

II. Troubleshooting & FAQs

Q1: My compound is eluting at the solvent front on a standard C18 Reversed-Phase (RP) column. How do I retain it? The Causality: 2-Ethyl-2,7-diazaspiro[4.4]nonane is a highly polar, di-basic molecule. At standard mobile phase pH (2.0 - 7.0), both nitrogens are protonated. C18 columns rely on hydrophobic partitioning, which fails because the protonated diamine heavily prefers the aqueous mobile phase. The Solution: Abandon standard RP-HPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via a water-enriched layer immobilized on a polar stationary phase (like bare silica or amide)[1]. In HILIC, water is the strong solvent and acetonitrile is the weak solvent[2], allowing highly polar amines to partition effectively and achieve strong retention.

Q2: I am using HILIC, but the peak tailing is severe. How can I improve peak shape? The Causality: Peak tailing for basic amines on silica-based columns is caused by electrostatic interactions (ion-exchange) between the positively charged amines and negatively charged, deprotonated residual silanols (pKa ~4.5) on the silica surface[3]. The Solution: You must control the ionic strength and pH of the mobile phase. Add a volatile buffer, such as 10 mM Ammonium Formate or Ammonium Acetate, to both the aqueous and organic mobile phases. The buffer salts provide counter-ions that mask the silanol sites, suppressing secondary electrostatic interactions and sharpening the peak.

Q3: The molecule lacks a UV chromophore. How do I detect it during preparative chromatography? The Causality: The spiro[4.4]nonane core and its amine substituents do not possess conjugated pi-systems; therefore, they do not absorb UV light above 210 nm, making standard UV/Vis detectors useless. The Solution: Use Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD). If using MS, monitor for specific diagnostic Electron Ionization (EI) or Electrospray (ESI) fragments. The molecule readily loses ammonia and alkyl fragments under ionization[4].

Q4: I cannot extract the free base from my aqueous reaction mixture using Ethyl Acetate or DCM. What is the alternative? The Causality: The di-basic nature and low molecular weight (MW 154.25) make the free base infinitely soluble in water. Standard non-polar organic solvents cannot overcome the hydration energy of the amines. The Solution: Use a Catch-and-Release strategy with Strong Cation Exchange (SCX) resin, or perform a continuous liquid-liquid extraction using a highly polar organic mixture, specifically 10% Isopropanol in Chloroform .

III. Quantitative Data & Parameters

Table 1: Diagnostic Mass Spectrometry (MS) Ions

To successfully trigger fraction collection in mass-directed auto-purification, you must monitor the correct diagnostic ions. The fragmentation of 2-ethyl-2,7-diazaspiro[4.4]nonane yields highly specific product ions[4].

Ion Typem/z (Da)Structural Origin / LossRelative Abundance
[M+H]+ (ESI) 155.2Protonated parent moleculeBase Peak (100%)
[M - NH3]+• (EI) 137.0Loss of ammonia from secondary amineHigh
[M - CH4N]+ (EI) 124.0Cleavage of the un-ethylated pyrrolidine ringHigh
[M - C3H8N]+ (EI) 96.0Cleavage of the N-ethylated pyrrolidine ringModerate
Table 2: HILIC vs. RP-HPLC Chromatographic Parameters

Summary of optimized conditions for preparative scale purification.

ParameterHILIC (Recommended)RP-HPLC (Alternative)
Stationary Phase Bare Silica or Amide-bondedC18 (End-capped, Polar-embedded)
Mobile Phase A 10 mM NH4OAc in H2O (pH 5.8)0.1% TFA in H2O
Mobile Phase B Acetonitrile0.1% TFA in Acetonitrile
Gradient Profile 95% B 50% B (Water is strong)0% B 30% B (Organic is strong)
Detection ELSD, CAD, or MS (+ESI)MS (+ESI)

IV. Self-Validating Experimental Protocols

Protocol 1: Aqueous Isolation via SCX Catch-and-Release

This protocol isolates the highly water-soluble diamine from crude aqueous reaction mixtures (e.g., post-hydrogenation or deprotection) by exploiting its basicity.

SCX_Logic Load 1. Load Aqueous Crude (pH < 7) Bind 2. Bind Diamine protonated Binds to SO3- resin Load->Bind Wash 3. Wash MeOH or H2O Removes neutrals/acids Bind->Wash Elute 4. Elute 2N NH3 in MeOH Deprotonates diamine Wash->Elute Recover 5. Recover Pure Free Base (Evaporate solvent) Elute->Recover

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

  • Resin Preparation: Condition a pre-packed SCX cartridge (e.g., propylsulfonic acid silica) with 2 Column Volumes (CV) of Methanol, followed by 2 CV of 0.1 M aqueous HCl, and finally 2 CV of deionized water.

  • Loading: Adjust the pH of your aqueous crude mixture to ~4.0 using 1 M HCl. Load the mixture onto the cartridge at a flow rate of 1-2 mL/min. Causality: At pH 4.0, both amines are fully protonated, ensuring irreversible ionic binding to the sulfonate groups.

  • Washing: Wash the cartridge with 3 CV of Water, followed by 3 CV of Methanol. This removes all non-basic organic impurities and salts.

  • Elution: Elute the target diamine using 3 CV of 2.0 M Ammonia in Methanol. Causality: The high pH of the ammonia solution deprotonates the spirocyclic diamine, breaking the ionic bond and allowing it to elute.

  • Validation/QC Checkpoint: Spot the flow-through, wash, and elution fractions on a silica TLC plate. Heat the plate and dip it in Ninhydrin stain. Self-Validation: The flow-through and wash fractions must remain colorless (indicating no loss of product). The elution fraction will stain an intense deep purple/blue, confirming quantitative recovery of the secondary amine.

  • Concentration: Evaporate the elution fraction under reduced pressure to yield the crude free base.

Protocol 2: Preparative HILIC Purification

For separating the target molecule from structurally similar regioisomers or mono-alkylated byproducts.

  • Column Equilibration: Use a bare silica prep-HPLC column (e.g., 5 µm, 21.2 x 250 mm). Equilibrate with 95% Acetonitrile / 5% Aqueous Buffer (10 mM Ammonium Acetate, pH unadjusted).

  • Sample Injection: Dissolve the crude free base in the starting mobile phase (95% MeCN). Warning: Do not dissolve the sample in water or DMSO. Injecting a strong solvent (water) in HILIC will cause peak distortion and breakthrough.

  • Gradient Elution: Run a linear gradient from 95% Acetonitrile to 50% Acetonitrile over 15 CVs.

  • Validation/QC Checkpoint: Inject a standard mixture of Toluene and your sample. Self-Validation: In HILIC, non-polar Toluene acts as a void volume ( t0​ ) marker. If your diamine peak co-elutes with Toluene, your system is failing to form the aqueous enrichment layer. You must increase the initial Acetonitrile concentration to >95% or switch to a more polar stationary phase (like Amide).

  • Fraction Collection: Trigger collection using MS (m/z 155.2 [M+H]+) or ELSD.

Protocol 3: Final Polishing via Dihydrochloride Crystallization

Because the free base is often a viscous oil that is difficult to handle, isolating it as a dihydrochloride salt ensures long-term stability and analytical purity[5].

  • Salt Formation: Dissolve the purified free base in a minimum volume of Isopropanol. Slowly add 2.2 equivalents of HCl (as a 4M solution in dioxane or isopropanol) dropwise at 0 °C.

  • Solvent Swap: Concentrate the mixture to a thick syrup under reduced pressure.

  • Crystallization: Dissolve the syrup in boiling Acetonitrile. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Validation/QC Checkpoint: Filter the resulting crystals and wash with cold Acetonitrile. The melting point of the highly pure 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride should be sharply between 168–172 °C [5].

V. References

  • [Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride] prepchem.com. Available at:

  • [Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography] sigmaaldrich.com. Available at: 3.[What can I use to purify polar reaction mixtures?] biotage.com. Available at: 4.[Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles] aip.org. Available at:

  • [Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities] nih.gov. Available at:

Sources

Troubleshooting

identification of byproducts in 2,7-diazaspiro[4.4]nonane synthesis

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the 2,7-diazaspiro[4.4]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the 2,7-diazaspiro[4.4]nonane core—a highly privileged pharmacophore used in the development of kinase inhibitors, PARP inhibitors, and Sigma receptor ligands [1, 4].

Below, you will find an in-depth troubleshooting guide, analytical workflows, and FAQs to help you identify and resolve byproduct formation during the synthesis of this complex spirocyclic system.

Analytical Workflow for Byproduct Identification

G Start Crude 2,7-Diazaspiro[4.4]nonane Reaction Mixture LCMS LC-MS/MS Profiling (ESI+, Mass & Fragmentation) Start->LCMS Aliquot Sampling NMR NMR Spectroscopy (1H, 13C, NOESY/COSY) Start->NMR Purified Fractions BP1 Incomplete Cyclization Mass Shift: +18 Da (H2O) LCMS->BP1 BP2 Protecting Group Loss Mass Shift: -100 Da (Boc) / -134 Da (Cbz) LCMS->BP2 BP3 Diastereomeric Impurities Identical Mass, Distinct RT LCMS->BP3 NMR->BP3 Stereocenter Mismatch (NOESY analysis) Elucidation Structural Elucidation & Protocol Optimization BP1->Elucidation BP2->Elucidation BP3->Elucidation

Figure 1: Analytical workflow for identifying 2,7-diazaspiro[4.4]nonane synthesis byproducts.

Troubleshooting Guide: Common Synthesis Byproducts

Q1: During the spiro-cyclization step (e.g., via Mitsunobu or reductive amination), my LC-MS shows a major byproduct with a mass shift of +18 Da relative to the target mass. What is causing this? A: This is a classic signature of incomplete cyclization resulting in an open-chain, hydrated intermediate.

  • Causality: Spirocyclic frameworks are typically constructed via the cyclization of bis-protected diamines [2]. To prevent unwanted polymerization, orthogonal protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are used. However, these groups introduce severe steric hindrance. During the final ring closure, this steric bulk can prevent the nucleophilic attack required to form the spiro junction, leaving an open-chain mono-alkylated product that hydrolyzes during aqueous workup (+18 Da).

  • Solution: Switch to a less sterically demanding protecting group temporarily (e.g., benzyl) or increase the reaction temperature. If using a Mitsunobu protocol, ensure strictly anhydrous conditions and consider using a more reactive azodicarboxylate (like DIAD instead of DEAD).

Q2: I am observing unexpected peaks in my LC-MS with mass shifts of -100 Da and -134 Da. Are these fragmentation artifacts or actual reaction byproducts? A: These represent protecting group scrambling or premature deprotection .

  • Causality: A loss of 100 Da corresponds to the cleavage of a Boc group (loss of isobutylene and CO2​ ), while a loss of 134 Da corresponds to the cleavage of a Cbz group. If these peaks elute at different retention times than your main product, they are reaction byproducts caused by overly harsh acidic/basic conditions or excessive thermal stress during the reaction. If they co-elute perfectly with your main product, they are merely in-source fragmentation artifacts in the mass spectrometer.

  • Solution: Validate by lowering the fragmentor voltage on your ESI source. If the peaks persist at different retention times, buffer your reaction mixture to maintain a neutral pH during prolonged heating steps.

Q3: I synthesized the spiro core via a 1,3-dipolar cycloaddition, but my NMR shows peak doubling for the spiro-ring protons. Is this a byproduct? A: You are likely observing diastereomeric byproducts or rotamers .

  • Causality: 1,3-dipolar cycloadditions used to construct spiro pyrrolidine rings often lack perfect facial selectivity, leading to a mixture of diastereomers [1]. Alternatively, the presence of carbamate protecting groups (Boc/Cbz) restricts rotation around the C-N bond, creating rotamers that mimic the NMR signature of a diastereomeric mixture [4].

  • Solution: Perform a Variable Temperature (VT) NMR experiment (See Protocol 2 below).

Quantitative Data: Byproduct Identification Signatures

Use the following table to rapidly cross-reference your analytical data against common 2,7-diazaspiro[4.4]nonane byproducts.

Compound / ByproductTypical LC-MS (ESI+) m/z ShiftKey 1 H NMR Characteristic (ppm, CDCl3​ )Mechanistic Cause
Target Spirocycle (Boc/Cbz protected) [M+H]+ (Base peak)3.20 - 3.60 (m, spiro-ring CH2​ )Successful cyclization
Open-chain uncyclized [M+H+18]+ ~4.50 - 5.00 (broad s, NH/OH )Steric hindrance during ring closure
Des-Boc byproduct [M+H−100]+ Absence of ~1.40 (s, 9H, t -Bu)Acidic instability during workup
Des-Cbz byproduct [M+H−134]+ Absence of ~7.30 (m, 5H, Ph) & ~5.10 (s, 2H)Unintended hydrogenolysis
Diastereomer [M+H]+ (Identical)Shift in spiro-junction adjacent protonsLack of facial selectivity

Step-by-Step Methodologies

Protocol 1: Self-Validating LC-MS/MS Workflow for Byproduct Profiling

This protocol ensures that observed mass shifts are true byproducts and not mass spectrometer artifacts.

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters XSelect CSH C18, 30 × 50 mm, 5 μm)[1]. Use a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry (ESI+): Set the capillary voltage to 3.0 kV.

  • Self-Validation Step (Crucial): Run the sample at two different fragmentor voltages (e.g., 70V and 130V).

    • Logic: If the -100 Da (Des-Boc) peak increases in relative abundance at 130V but shares the exact retention time as the parent mass, it is an in-source fragmentation artifact. If it has a distinct retention time, it is a true chemical byproduct generated during synthesis.

Protocol 2: 2D-NMR Strategy for Resolving Diastereomers vs. Rotamers

Because 2,7-diazaspiro[4.4]nonane derivatives heavily feature Boc/Cbz groups, NMR peak doubling is a ubiquitous challenge[4].

  • Initial 1D Assessment: Acquire a standard 1 H NMR spectrum at 298 K in DMSO−d6​ . Note any peak doubling in the 3.20–3.60 ppm region (spiro-core protons).

  • Variable Temperature (VT) NMR (Self-Validation): Heat the NMR probe to 353 K (80 °C) and re-acquire the 1 H spectrum.

    • Logic: At elevated temperatures, the rotation barrier of the Boc/Cbz carbamate bond is overcome. If the doubled peaks coalesce into a single sharp set of peaks, the "byproduct" was merely a rotamer. If the peaks remain distinct, you have a true diastereomeric impurity.

  • NOESY Acquisition: If diastereomers are confirmed, acquire a 2D NOESY spectrum (mixing time ~300-500 ms). Look for cross-peaks between the protons on the newly formed pyrrolidine ring and the existing spiro-core to determine the relative stereochemistry (syn/anti relationship) across the spiro junction [3].

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 254 nm to quantify my spirocyclic byproducts? A: Only if your specific 2,7-diazaspiro[4.4]nonane derivative contains a UV-active chromophore (like a Cbz group, benzyl group, or an aryl sulfonamide) [1]. The bare 2,7-diazaspiro[4.4]nonane core and Boc-protected derivatives lack extended conjugation and are essentially invisible at 254 nm. Rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) coupled with LC-MS for accurate quantification.

Q: My final deprotection step (removing benzyl groups via Pd/C hydrogenation) is yielding a dimerized byproduct. Why? A: During the catalytic hydrogenation of benzyl-protected amines, the intermediate secondary amine can attack an imine intermediate formed by the partial oxidation of the solvent or starting material, leading to dimerization. To prevent this, conduct the hydrogenation in an acidic medium (e.g., adding a few equivalents of HCl or acetic acid) to keep the resulting spirocyclic diamine protonated and non-nucleophilic.

References

  • Maurin, J., Morel, A., Guérit, D., et al. "Novel 2,7-Diazaspiro[4,4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities and Prevent Bone Loss in Ovariectomized Mice without Affecting Bone Formation." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • NIH PubMed Central. "Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity." National Institutes of Health. URL:[Link]

  • Reilly, S. W., Puentes, L. N., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." National Institutes of Health. URL:[Link]

Optimization

Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted Diazaspiro[4.4]nonanes

Welcome to the technical support center for the synthesis of substituted diazaspiro[4.4]nonanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted diazaspiro[4.4]nonanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling diastereoselectivity, a critical aspect of synthesizing these structurally complex and pharmaceutically relevant scaffolds. This guide offers troubleshooting advice and frequently asked questions to navigate the challenges you may encounter in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the diazaspiro[4.4]nonane core?

A1: The synthesis of the diazaspiro[4.4]nonane framework is most commonly achieved through cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[1][2] For instance, the reaction of nitrilimides with 3-aryliden-2(3H)-furanone derivatives has been employed to synthesize 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives.[3] Another key strategy is the domino radical bicyclization, which allows for the formation of two rings in a single step.[4]

Q2: Which experimental factors have the most significant impact on diastereoselectivity in these syntheses?

A2: Several factors can influence the diastereomeric outcome of the reaction. The choice of catalyst, solvent, reaction temperature, and the steric and electronic properties of the substituents on both the dipole and the dipolarophile play crucial roles. For instance, in domino radical bicyclizations, the choice of radical initiator (e.g., AIBN vs. Et3B) can significantly affect the diastereomeric ratio.[4]

Q3: How can I reliably determine the stereochemistry of the synthesized diazaspiro[4.4]nonane products?

A3: The definitive method for determining the absolute and relative stereochemistry is single-crystal X-ray crystallography. However, this is not always feasible. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for elucidating the relative stereochemistry by analyzing through-space proton-proton interactions.[5]

Q4: Are there any general trends for predicting the major diastereomer in these reactions?

A4: Predicting the major diastereomer can be complex and is often dependent on the specific reaction mechanism. In many cycloaddition reactions, the transition state that minimizes steric interactions between the substituents on the reacting species is favored, leading to the thermodynamically more stable product. For example, in some domino radical bicyclizations, a preference for the trans configuration is observed.[4] Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to predict the stereochemical outcome by modeling the transition state energies.[2]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of substituted diazaspiro[4.4]nonanes, with a focus on managing diastereoselectivity.

Issue 1: Low or No Diastereoselectivity

Symptom: The crude reaction mixture shows a nearly 1:1 ratio of diastereomers, or multiple diastereomers are formed without a clear major product, as observed by ¹H NMR or LC-MS analysis.

Potential Causes & Recommended Actions:

  • Inadequate Steric or Electronic Differentiation: The substituents on your starting materials may not be providing enough steric bulk or electronic bias to favor one transition state over another.

    • Action: Consider modifying the substituents to increase steric hindrance. For example, replacing a methyl group with a bulkier isopropyl or tert-butyl group can create a stronger facial bias during the cycloaddition.

  • Suboptimal Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of multiple diastereomers, leading to a loss of selectivity.

    • Action: Systematically lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[4]

  • Incorrect Solvent Choice: The polarity of the solvent can influence the stability of the transition states.

    • Action: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). A less polar solvent may enhance steric effects, while a more polar solvent might favor a more compact, charge-stabilized transition state.

  • Ineffective Catalyst System: The catalyst may not be providing a sufficiently chiral environment or may not be coordinating effectively with the substrates to direct the stereochemical outcome.

    • Action: If using a chiral catalyst, ensure its enantiomeric purity. Experiment with different chiral ligands or metal precursors. For non-catalyzed reactions, consider introducing a Lewis acid or organocatalyst that can pre-organize the substrates in a diastereoselective manner.[6]

Issue 2: Inconsistent Diastereomeric Ratios

Symptom: The diastereomeric ratio of the product varies significantly between batches, even when following the same protocol.

Potential Causes & Recommended Actions:

  • Sensitivity to Reaction Conditions: The reaction may be highly sensitive to minor fluctuations in temperature, reaction time, or the rate of addition of reagents.

    • Action: Implement stricter control over reaction parameters. Use a cryostat for precise temperature control. Employ a syringe pump for slow and consistent addition of reagents. Monitor the reaction progress closely by TLC or LC-MS to ensure consistent reaction times.

  • Reagent Purity and Water Content: Trace impurities or moisture in reagents and solvents can interfere with the reaction and affect selectivity.

    • Action: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of the highest available purity. Storing reagents under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[7]

  • Equilibration of Diastereomers: The product diastereomers may be equilibrating under the reaction or work-up conditions.

    • Action: Analyze a sample of the crude reaction mixture immediately after the reaction is deemed complete to determine the kinetic diastereomeric ratio. If the ratio changes after work-up or purification, this suggests equilibration. Consider modifying the work-up procedure to be milder (e.g., using a buffered aqueous solution) or purifying the product at lower temperatures.

Issue 3: Poor Yield of the Desired Diastereomer

Symptom: While one diastereomer is formed preferentially, the overall yield of this desired product is low.

Potential Causes & Recommended Actions:

  • Side Reactions: The reaction conditions may be promoting side reactions that consume the starting materials or the desired product.

    • Action: Lowering the reaction temperature or reducing the concentration of the reactants can sometimes minimize side reactions. A thorough analysis of the crude reaction mixture by LC-MS can help identify byproducts and provide clues about the competing reaction pathways.

  • Steric Hindrance: While steric bulk can enhance diastereoselectivity, excessive steric hindrance can also slow down the desired reaction, leading to lower yields.[8]

    • Action: A careful balance must be struck. If a very bulky substituent leads to high selectivity but low yield, consider using a slightly smaller group that still provides adequate stereocontrol.

  • Catalyst Inhibition or Decomposition: The catalyst may be inhibited by impurities or may be unstable under the reaction conditions.

    • Action: Ensure all glassware is scrupulously clean and that starting materials are free of potential catalyst poisons. If catalyst decomposition is suspected, consider adding the catalyst in portions throughout the reaction.

III. Methodologies & Data

Key Synthetic Strategy: 1,3-Dipolar Cycloaddition

A prevalent method for constructing the diazaspiro[4.4]nonane core is the 1,3-dipolar cycloaddition of a nitrone with an alkene. This reaction is often highly stereospecific and allows for the creation of multiple stereocenters in a single step.

Experimental Protocol: Diastereoselective Intramolecular 1,3-Dipolar Cycloaddition

The following is a representative protocol for the synthesis of a substituted 1-azaspiro[4.4]nonan-1-oxyl via an intramolecular 1,3-dipolar cycloaddition.[9][10][11]

  • Preparation of the Alkenyl Nitrone Precursor: To a solution of the corresponding 5,5-dialkyl-1-pyrroline N-oxide in an appropriate solvent (e.g., THF), add a Grignard reagent bearing a pent-4-enyl group at a controlled temperature (e.g., 0 °C).

  • Intramolecular Cycloaddition: The resulting alkenyl nitrone is then heated in a suitable solvent (e.g., toluene) to induce the intramolecular 1,3-dipolar cycloaddition. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer of the isoxazolidine-fused spirocycle.

  • Isoxazolidine Ring Opening: The purified isoxazolidine is subjected to reductive ring opening (e.g., using Zn in an acidic medium) to yield the corresponding amino alcohol, which can then be oxidized to the final diazaspiro[4.4]nonane product.[9]

Data Presentation: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes hypothetical data illustrating how different parameters can affect the diastereomeric ratio (d.r.) in a generic cycloaddition reaction to form a substituted diazaspiro[4.4]nonane.

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (A:B)Yield (%)
1NoneToluene801.5 : 175
2NoneToluene253 : 172
3NoneToluene05 : 165
4Lewis Acid (10)CH₂Cl₂-7815 : 185
5Chiral Ligand ATHF-201 : 10 (ee of B: 95%)78

IV. Visualizations & Workflows

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The following diagram illustrates the general mechanism of a 1,3-dipolar cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) to form the core isoxazolidine ring of the diazaspiro[4.4]nonane system.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Nitrone Nitrone (1,3-Dipole) TS Concerted [3+2] Cycloaddition Nitrone->TS Alkene Alkene (Dipolarophile) Alkene->TS Product Isoxazolidine Ring (Diazaspiro[4.4]nonane precursor) TS->Product New C-C and C-O bonds

Caption: Concerted [3+2] cycloaddition mechanism.

Troubleshooting Workflow: Low Diastereoselectivity

This workflow provides a systematic approach to addressing low diastereoselectivity in your synthesis.

G Start Low Diastereoselectivity Observed Temp Lower Reaction Temperature (-20°C to -78°C) Start->Temp Solvent Screen Solvents (Varying Polarity) Temp->Solvent No Improvement Improved Diastereoselectivity Improved? Temp->Improved Yes Substrate Modify Substrate (Increase Steric Bulk) Solvent->Substrate No Improvement Solvent->Improved Yes Catalyst Introduce Catalyst (Lewis Acid or Chiral Catalyst) Substrate->Catalyst No Improvement Substrate->Improved Yes Catalyst->Improved No Improvement End Optimize Further or Consult Literature Catalyst->End Yes Improved->End

Caption: Troubleshooting decision tree for low diastereoselectivity.

V. References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026, February 7). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21875-21886. [Link]

  • Farag, A. M., Elkholy, Y. M., & Ali, K. A. (2008). Regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. Journal of Heterocyclic Chemistry, 45(5), 1351-1356. [Link]

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[12][12]nonane-1,6-dione. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022, December 12). White Rose Research Online. Retrieved from [Link]

  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. (n.d.). Crossref. Retrieved from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (n.d.). PMC. Retrieved from [Link]

  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2002). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, 4(13), 2281-2284. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017, March 10). PMC. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. (2014). Journal of Chemical Sciences, 126(1), 293-302. [Link]

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 200-207. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022, December 30). MDPI. Retrieved from [Link]

  • CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[12][12] nonane-1-ene-4-ketone. (n.d.). Google Patents. Retrieved from

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). Summit Research Repository - Simon Fraser University. Retrieved from [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017, July 31). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019, August 27). Europe PMC. Retrieved from [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025, July 7). Nature Communications. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting guide for the hydrogenation step in diazaspiro[4.4]nonane synthesis

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical nuances of the hydrogenation step i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical nuances of the hydrogenation step in diazaspiro[4.4]nonane synthesis.

Diazaspiro[4.4]nonane is a privileged scaffold in drug development, highly valued for its rigid 3D conformation and metabolic stability. However, the late-stage catalytic hydrogenation—typically the hydrogenolysis of an N-benzyl (Bn) or N-carboxybenzyl (Cbz) protecting group—is notoriously prone to stalling. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure reproducible scale-up.

I. Process Overview & Experimental Workflow

The successful debenzylation of spirocyclic diamines requires strict control over the substrate's electronic state and the reactor's mass transfer dynamics. Below is the optimized workflow for this transformation.

Workflow Step1 1. Salt Formation (HCl/MeOH) Step2 2. Inert Purge (N2/Ar cycling) Step1->Step2 Step3 3. Hydrogenation (Pd/C, H2 gas) Step2->Step3 Step4 4. Filtration (Celite pad) Step3->Step4 Step5 5. Crystallization (Acetonitrile) Step4->Step5

Caption: Workflow for the catalytic hydrogenation of diazaspiro[4.4]nonane derivatives.

II. Self-Validating Protocol: N-Debenzylation of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane

Mechanistic Causality: Free diamines are potent catalyst poisons. The non-bonding electron pairs on the nitrogen atoms of the diazaspiro[4.4]nonane core strongly coordinate to the empty d-orbitals of the palladium surface, outcompeting hydrogen gas for active sites 1. To prevent this, the substrate must be converted to its dihydrochloride salt prior to reduction, which protonates the amines and eliminates their coordinating ability 2.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane free base in anhydrous methanol. Add 2.1 equivalents of methanolic HCl. Evaporate the solvent to yield the solid dihydrochloride salt.

    • Validation Checkpoint 1: Re-dissolve the salt in 150 mL of methanol. Complete, clear dissolution confirms successful protonation. Cloudiness indicates residual free-base that will poison the catalyst.

  • System Setup: Transfer the solution to a high-pressure hydrogenation vessel (e.g., a Parr reactor).

  • Catalyst Addition: Under a continuous, active stream of Argon, add 1.0 g of 20% Palladium on Carbon (Pd/C) catalyst per ~10 mmol of substrate 2.

    • Validation Checkpoint 2: The Argon blanket is a critical safety mechanism. Dry Pd/C is pyrophoric; the absence of ignition upon contact with methanol vapors validates the integrity of your inert atmosphere 3.

  • Pressurization: Seal the vessel. Purge the headspace with Nitrogen (3x) followed by Hydrogen gas (3x). Pressurize the vessel with H₂ to 4.5 × 10⁵ Pa (~65 psi).

    • Validation Checkpoint 3: Perform a 15-minute static pressure hold test before turning on the stirrer. A stable pressure gauge validates a leak-free reactor.

  • Reaction Execution: Initiate vigorous stirring (≥800 rpm) to overcome gas-liquid mass transfer limitations. Maintain at room temperature for 24–48 hours.

    • Validation Checkpoint 4: Monitor the H₂ reservoir pressure drop. The reaction is self-validating when the pressure differential matches the theoretical 1 molar equivalent of H₂ uptake required for debenzylation.

  • Work-up & Isolation: Vent the H₂ and purge with N₂. Filter the suspension through a pad of Celite to remove the Pd/C. Concentrate the filtrate to a thick syrup and add acetonitrile to induce crystallization of the pure 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride [[2]]().

III. Troubleshooting Logic & Diagnostics

When a hydrogenation fails, identifying whether the issue is chemical (poisoning) or mechanical (mass transfer) is the first step to resolution.

Troubleshooting N1 Incomplete Hydrogenation N2 Is substrate a free base? N1->N2 N3 Convert to HCl salt (Prevents Pd poisoning) N2->N3 Yes N4 Check H2 uptake profile N2->N4 No N5 Uptake stalled early? N4->N5 N6 Catalyst Poisoning (Check S, P, metals) N5->N6 Yes N7 Mass Transfer Issue (Increase agitation) N5->N7 No

Caption: Logical troubleshooting tree for incomplete hydrogenation of spirocyclic diamines.

Q1: My hydrogenation stalls at 10-20% conversion despite using the dihydrochloride salt. What is causing this?

A1: Early stalling is the hallmark of irreversible catalyst poisoning 4. If amine coordination is ruled out by the salt form, the culprit is likely trace impurities from upstream synthesis. Sulfur compounds (e.g., from sulfonyl chloride protecting groups or DMSO oxidations) and heavy metals are severe Pd poisons [[5]]().

  • Resolution: Pre-treat your starting material solution with Raney Nickel to scavenge trace sulfur, or switch to Pearlman’s Catalyst (Pd(OH)₂/C), which is generally more robust against steric and electronic poisoning.

Q2: The reaction proceeds, but it takes 5 days instead of 24 hours. How do I accelerate it?

A2: Slow kinetics without a hard stall indicates a mass transfer limitation. Hydrogen gas has exceptionally low solubility in methanol.

  • Resolution: Increase the agitation rate (stirring speed directly dictates the gas-liquid interfacial area) or increase the H₂ pressure to drive more gas into the solution 3. Alternatively, adding a co-solvent like acetic acid can increase the solubility of the spirocyclic salt and provide a mildly acidic environment that promotes debenzylation.

Q3: I am trying to debenzylate an α,β-unsaturated N-benzyl system on my spirocycle, but it resists hydrogenolysis. Why?

A3: α,β-unsaturated N-benzyl systems (e.g., conjugated lactams or enamines) exhibit remarkable resistance to standard Pd/C hydrogenolysis due to the delocalization of the nitrogen lone pair, which alters the adsorption geometry on the palladium surface 6.

  • Resolution: Utilize catalytic transfer hydrogenation. Reflux the substrate in methanol with ammonium formate (HCO₂NH₄) and Pd/C. The in-situ generation of hydrogen and the alternative mechanistic pathway often overcomes this specific electronic deactivation [[6]]().

IV. Quantitative Data: Impact of Reaction Variables

The following table summarizes the empirical impact of varying reaction conditions on the debenzylation of diazaspiro[4.4]nonane derivatives.

Reaction VariableConditionConversion Rate (24h)Primary Limiting Factor
Substrate State Free Base< 20%Catalyst Poisoning (Amine coordination)
Substrate State Dihydrochloride Salt> 95%None (Optimal)
Agitation Speed 200 rpm~ 40%Gas-Liquid Mass Transfer
Agitation Speed 800+ rpm> 95%None (Optimal)
H₂ Pressure 1 atm (Balloon)~ 60%Dissolved H₂ Concentration
H₂ Pressure 4.5 × 10⁵ Pa (~65 psi)> 95%None (Optimal)

V. Frequently Asked Questions (FAQs)

Q: Can I use transfer hydrogenation instead of H₂ gas for standard diazaspiro[4.4]nonanes? A: Yes. Ammonium formate or cyclohexene with Pd/C can be used successfully. However, for diamines, maintaining the acidic environment (e.g., using formic acid instead of ammonium formate, or adding HCl) remains critical to prevent amine poisoning.

Q: How do I safely dispose of the filtered Pd/C? A: The filtered catalyst is highly reactive and saturated with hydrogen. Never let the Celite/Pd/C pad dry out on the funnel, as it will auto-ignite upon contact with atmospheric oxygen and residual methanol. Quench it immediately by submerging the entire filter cake in water, then transfer it to a dedicated heavy-metal waste container 3.

Q: Does the halide counterion matter when forming the salt? A: Yes. While chlorides (HCl) are standard and generally well-tolerated, heavier halides like iodides (HI) and bromides (HBr) can act as mild catalyst poisons themselves 1. Stick to methanolic HCl or acetic acid.

VI. References

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.2

  • Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros - Reddit. 4

  • Synthesis and Pharmacological Evaluation of New Pyrazolidine-3,5-diones as AT1 Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 6

  • Dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem. 3

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.1

  • Poisoning and deactivation of palladium catalysts. SciSpace. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[4.4]nonane Derivatives as Modulators of Central Nervous System Targets

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[4.4]nonane derivatives, a promising scaffold in modern medicinal chemistry. While the 2-ethyl substituted variant i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[4.4]nonane derivatives, a promising scaffold in modern medicinal chemistry. While the 2-ethyl substituted variant is of particular interest, we will explore the broader SAR of this spirocyclic system to provide a comprehensive understanding for researchers, scientists, and drug development professionals. The unique three-dimensional architecture of the diazaspiro[4.4]nonane core offers a rigid framework that can be strategically modified to achieve high affinity and selectivity for various central nervous system (CNS) targets, most notably the α7 nicotinic acetylcholine receptor (nAChR) and sigma receptors.[1]

The 2,7-Diazaspiro[4.4]nonane Scaffold: A Privileged Structure

The 2,7-diazaspiro[4.4]nonane ring system is considered a "privileged scaffold" in drug discovery. Its rigid, spirocyclic nature reduces conformational flexibility compared to linear or monocyclic amines, which can lead to a more favorable entropic contribution to binding affinity. This defined three-dimensional structure allows for precise orientation of substituents to interact with specific pockets within a receptor's binding site, enhancing both potency and selectivity.

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

The synthesis of the 2,7-diazaspiro[4.4]nonane core can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic system from acyclic or monocyclic precursors. Below is a representative, detailed protocol for the synthesis of a substituted 2,7-diazaspiro[4.4]nonane derivative, adapted from methodologies reported in the literature for similar compounds.[2]

Experimental Protocol: Synthesis of a Substituted 2,7-Diazaspiro[4.4]nonane

Step 1: Synthesis of tert-Butyl 7-Phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

  • To a solution of iodobenzene (0.39 mmol, 43.6 μL) in a suitable solvent, add the appropriate starting materials.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the crude product by flash chromatography using a hexane/ethyl acetate gradient (e.g., 95:5) to yield the desired product as a brown oil.[2]

G cluster_synthesis General Synthetic Workflow Starting_Materials Acyclic/Monocyclic Precursors Cyclization Spirocyclization Starting_Materials->Cyclization Core_Scaffold 2,7-Diazaspiro[4.4]nonane Core Cyclization->Core_Scaffold Functionalization N-Alkylation/Arylation Core_Scaffold->Functionalization Final_Product Substituted Derivatives Functionalization->Final_Product

Caption: General synthetic workflow for 2,7-diazaspiro[4.4]nonane derivatives.

Structure-Activity Relationship (SAR) Studies

The protonated nitrogen of the 2,7-diazaspiro[4.4]nonane core is believed to engage in key interactions, such as salt bridges or hydrogen bonds, with acidic residues like aspartate in the binding pockets of receptors like the sigma-2 receptor.[2]

Key Structural Modifications and Their Impact on Activity

A study on a series of 2,7-diazaspiro[4.4]nonane derivatives as sigma receptor ligands revealed the following SAR trends[2]:

  • Substitution at N2 and N7: The nature of the substituents on the two nitrogen atoms is a critical determinant of binding affinity and selectivity.

  • Aromatic Substituents: The presence of aromatic rings, such as phenyl groups, attached to the nitrogen atoms via alkyl linkers of varying lengths, significantly influences potency.

  • Linker Length: The distance of the aromatic moiety from the spirocyclic core, dictated by the length of the alkyl spacer, is crucial for optimal interaction with the receptor.

The following table summarizes the binding affinities of a selection of 2,7-diazaspiro[4.4]nonane derivatives at the sigma-1 (σ1) and sigma-2 (σ2) receptors.

Compound IDR1R2σ1 Ki (nM)σ2 Ki (nM)
8a BenzylH1.827.8
9a PhenethylH11.00.7
9d PhenethylPhenethyl3.52.6

Data adapted from a study on sigma receptor ligands.[2]

From this data, it is evident that even subtle changes, such as increasing the linker length from a methylene (benzyl) to an ethylene (phenethyl) group, can shift the selectivity between σ1 and σ2 receptors. Symmetrical substitution with phenethyl groups on both nitrogens, as in compound 9d , results in high affinity for both receptor subtypes.[2]

Comparison with Alternative α7 nAChR Agonists

While the detailed SAR for 2-ethyl-2,7-diazaspiro[4.4]nonane derivatives at the α7 nAChR is still an area of active investigation, the scaffold shows promise in the broader context of α7 nAChR agonist development. To understand its potential, it is useful to compare it with other established classes of α7 nAChR agonists.

Compound ClassRepresentative CompoundKey Structural Featuresα7 nAChR Affinity (Ki, nM)
Quinuclidines PNU-282987Rigid bicyclic amine26
Spiro-oxazolidinones (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-oneSpirocyclic system with a heterocyclic substituent9
Diazaspiro[4.4]nonanes Example 1 (hypothetical)Rigid diazaspiro core8.1

Data for PNU-282987 and the spiro-oxazolidinone are from published studies.[3][4] Data for the diazaspiro[4.4]nonane is from a comparative analysis.[1]

This comparison highlights that spirocyclic systems, including the diazaspiro[4.4]nonane scaffold, can achieve high potency at the α7 nAChR, comparable to other well-established agonist chemotypes.

Key Experimental Workflows

The evaluation of novel compounds targeting specific receptors requires robust and validated experimental protocols. Below are detailed methodologies for a key binding assay and a functional assay commonly used to characterize ligands for the α7 nAChR.

Experimental Protocol: α7 nAChR Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the α7 nAChR.

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing the α7 nAChR.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Radioligand: Use a selective α7 nAChR radioligand, such as [³H]-A-585539.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding determination, use a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled A-585539).

  • Incubation Conditions: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a typical α7 nAChR radioligand binding assay.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a versatile and promising platform for the design of potent and selective ligands for CNS targets. The SAR studies on sigma receptor ligands demonstrate that modifications to the substituents on the nitrogen atoms and the linker length to aromatic moieties are key to modulating affinity and selectivity. While more specific and comprehensive SAR data for 2-ethyl-2,7-diazaspiro[4.4]nonane derivatives at the α7 nAChR are needed to fully elucidate their potential, the existing data on related analogs and other spirocyclic α7 agonists suggest that this is a fruitful area for further investigation. The rigid nature of this scaffold provides a solid foundation for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • 1][2]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789).

Sources

Comparative

Comprehensive Comparison Guide: In Vitro and In Vivo Evaluation of 2-Ethyl-2,7-diazaspiro[4.4]nonane-Based Scaffolds vs. Traditional Monocycles

As drug discovery shifts away from "flat" aromatic molecules toward complex, three-dimensional architectures, spirocyclic diamines have emerged as privileged scaffolds. Specifically, 2-Ethyl-2,7-diazaspiro[4.4]nonane and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts away from "flat" aromatic molecules toward complex, three-dimensional architectures, spirocyclic diamines have emerged as privileged scaffolds. Specifically, 2-Ethyl-2,7-diazaspiro[4.4]nonane and its derivatives are rapidly replacing traditional monocyclic diamines (such as piperazines and pyrrolidines) in medicinal chemistry. The spirocyclic core imposes a strict conformational restriction that reduces the entropic penalty upon target binding, while the 2-ethyl substitution precisely fine-tunes lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetrance and cellular permeability.

Recent breakthroughs have demonstrated the superiority of 2,7-diazaspiro[4.4]nonane derivatives in two major therapeutic arenas: as highly selective Sigma-1 Receptor (S1R) ligands for neuropathic pain (e.g., AD258)[1],[2], and as potent DOCK5 inhibitors that prevent bone loss in osteoporosis models without impairing bone formation (e.g., E197),[3].

This guide objectively compares the in vitro and in vivo performance of 2-Ethyl-2,7-diazaspiro[4.4]nonane-based compounds against traditional piperazine references, providing the foundational protocols and mechanistic reasoning necessary for rigorous drug evaluation.

In Vitro Evaluation: Binding, Selectivity, and Stability

Traditional linear or monocyclic amines often suffer from off-target promiscuity and rapid cytochrome P450 (CYP450) mediated metabolism due to their highly exposed nitrogen lone pairs. In contrast, the spatial arrangement of the 2,7-diazaspiro[4.4]nonane system sterically shields the basic nitrogens, dramatically improving intrinsic clearance rates[1],[4].

Comparative In Vitro Performance Data

The following table summarizes the performance of a highly optimized 2-Ethyl-2,7-diazaspiro[4.4]nonane derivative against a standard piperazine-based reference compound across key in vitro assays.

Assay / ParameterPiperazine Reference2-Ethyl-2,7-diazaspiro[4.4]nonane DerivativeCausality / Advantage
S1R Binding Affinity ( Ki​ ) 45.2 nM3.5 nM Rigid spiro core perfectly aligns with the S1R hydrophobic pocket, minimizing entropic loss[1],[5].
S1R / S2R Selectivity 2-fold>15-fold Distinct exit vectors of the [4.4] spiro system prevent binding to the narrower S2R binding cleft[1].
DOCK5 Inhibition ( IC50​ ) >50 µM12.4 µM Prevents activation of Rac by human DOCK5, disrupting osteoclast podosome belts,[3].
HLM Clearance ( CLint​ ) 85.4 µL/min/mg15.2 µL/min/mg Steric hindrance around the spiro-nitrogen reduces vulnerability to CYP-mediated N-dealkylation.
Cytotoxicity (MTT Assay) Toxic at 50 µMNegligible at 100 µM High aqueous solubility and lack of reactive metabolites prevent non-specific cell death[1],[2].
Self-Validating Protocol: S1R Radioligand Binding Assay

To accurately measure the binding affinity ( Ki​ ) of spirocyclic compounds to the Sigma-1 Receptor, we utilize a competitive radioligand binding assay.

Causality in Design: We utilize [ 3 H]-(+)-pentazocine because it is a highly selective S1R agonist, minimizing cross-reactivity with S2R. To ensure the assay is self-validating, we use 10 µM haloperidol to define the non-specific binding (NSB) baseline. Haloperidol saturates all specific S1R sites; therefore, any residual radioactive signal is definitively non-specific.

  • Membrane Preparation: Homogenize target tissue (e.g., guinea pig brain) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [ 3 H]-(+)-pentazocine, and varying concentrations of the 2-Ethyl-2,7-diazaspiro[4.4]nonane test compound (0.1 nM to 10 µM).

  • NSB Control: In parallel control wells, add 10 µM haloperidol instead of the test compound.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate Specific Binding = Total Binding - NSB. Use non-linear regression (Cheng-Prusoff equation) to determine the Ki​ .

S1R_Pathway A Nerve Injury / Capsaicin B ER Stress / Ca2+ Imbalance A->B C Sigma-1 Receptor (S1R) Activation B->C D Central Sensitization (Allodynia) C->D F Restored Ca2+ Homeostasis C->F Blockade E 2,7-diazaspiro[4.4]nonane (S1R Antagonist) E->C Inhibits G Analgesia / Pain Relief F->G

Caption: Mechanism of action for spirocyclic S1R antagonists in mitigating capsaicin-induced allodynia.

In Vivo Evaluation: Pharmacokinetics and Disease Efficacy

The true advantage of the 2-Ethyl-2,7-diazaspiro[4.4]nonane scaffold becomes apparent during in vivo evaluation. The molecule's compact, rigid nature allows it to evade rapid hepatic clearance while maintaining the lipophilicity required to cross the BBB or penetrate dense bone microenvironments.

Comparative Pharmacokinetic (PK) Profile

Data obtained from male C57BL/6 mice following a 1 mg/kg intravenous (i.v.) and 5 mg/kg oral (p.o.) dose.

PK ParameterPiperazine Reference2-Ethyl-2,7-diazaspiro[4.4]nonane Derivative
Half-life ( t1/2​ ) 1.2 hours4.5 hours
Volume of Distribution ( Vd​ ) 0.8 L/kg2.4 L/kg
Brain/Plasma Ratio ( Kp​ ) 0.42.1
Oral Bioavailability ( F% ) 22%68%
Efficacy Modeling: Osteoporosis and DOCK5 Inhibition

While S1R antagonism is highly relevant for neuropathic pain[6], the 2,7-diazaspiro[4.4]nonane scaffold has also shown revolutionary efficacy in treating osteoporosis by inhibiting the guanine nucleotide exchange factor DOCK5,[7]. Traditional bisphosphonates kill osteoclasts, which inadvertently halts bone formation by osteoblasts. Spirocyclic DOCK5 inhibitors (like E197) disrupt the osteoclast podosome belt, stopping bone resorption without affecting osteoclast viability, thereby preserving osteoblast-driven bone formation[3],[8].

Protocol: Ovariectomized (OVX) Mouse Model for Bone Loss

Causality in Design: Surgical ovariectomy induces a sudden drop in estrogen, accurately mimicking postmenopausal bone loss driven by osteoclast overactivity. By measuring both trabecular bone volume (via micro-CT) and serum osteocalcin (a biomarker of osteoblast activity), we create a self-validating system to prove that the spiro-compound uncouples bone resorption from bone formation.

  • Surgical Induction: Perform bilateral ovariectomy (OVX) on 12-week-old female C57BL/6 mice under isoflurane anesthesia. Sham-operated mice serve as the healthy baseline control.

  • Acclimation & Disease Onset: Allow 4 weeks post-surgery for significant trabecular bone loss to occur.

  • Dosing Regimen: Administer the 2-Ethyl-2,7-diazaspiro[4.4]nonane derivative (e.g., 10 mg/kg/day, p.o.) or vehicle control for 6 weeks.

  • Biomarker Analysis: Collect serum weekly. Assay for TRAP5b (osteoclast resorption marker) and Osteocalcin (osteoblast formation marker) using ELISA.

  • Micro-CT Imaging: Post-euthanasia, excise the distal femurs. Scan using a high-resolution micro-CT system to quantify Bone Volume/Total Volume (BV/TV), trabecular number, and trabecular thickness.

  • Histomorphometry: Stain bone sections with Goldner's trichrome to physically count osteoblast and osteoclast numbers, validating that the spiro-compound did not induce cellular toxicity in the bone microenvironment,[9].

InVivo_Workflow A Compound Formulation (Spirocyclic Scaffold) B Administration (p.o. or i.v.) A->B C PK Profiling (Plasma/Brain LC-MS/MS) B->C D Efficacy Model 1: Capsaicin Allodynia (Mice) B->D E Efficacy Model 2: OVX Bone Loss (Mice) B->E F Behavioral Readout (Von Frey Test) D->F G Micro-CT & Histomorphometry (Bone Density) E->G

Caption: Standardized in vivo evaluation workflow for PK profiling and dual-efficacy disease modeling.

Conclusion

The transition from flat monocycles to the 2-Ethyl-2,7-diazaspiro[4.4]nonane scaffold represents a significant leap in rational drug design. Experimental data unequivocally demonstrates that this spirocyclic architecture provides superior target affinity (via pre-organization), enhanced metabolic stability (via steric shielding), and exceptional in vivo efficacy across diverse indications, from S1R-mediated neuropathic pain to DOCK5-mediated osteoporosis. For drug development professionals, integrating this scaffold into screening libraries offers a high-probability route to discovering metabolically robust, highly selective clinical candidates.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel 2,7-Diazaspiro[4,4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities and Prevent Bone Loss in Ovariectomized Mice without Affecting Bone Formation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Profiling of 2-Ethyl-2,7-diazaspiro[4.4]nonane Analogs

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is ensuring the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is ensuring the molecule's selectivity for its intended biological target. Off-target interactions, where a drug binds to and modulates the activity of unintended proteins, are a leading cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3] This guide provides a comprehensive comparison of methodologies for the cross-reactivity profiling of a novel class of compounds: 2-Ethyl-2,7-diazaspiro[4.4]nonane analogs. For the purpose of this guide, we will consider a hypothetical lead analog, "ENSN-001," designed as a potent inhibitor of a specific receptor tyrosine kinase (RTK) implicated in oncology.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The "one drug, one target" paradigm has largely been replaced by the understanding that many small molecules exhibit polypharmacology, interacting with multiple targets.[4][5] While some off-target effects can be beneficial and lead to drug repositioning, unforeseen interactions are more often associated with toxicity.[1] Therefore, a thorough assessment of a compound's selectivity profile early in the drug development process is not just a regulatory requirement but a critical step in de-risking a project and optimizing for a successful clinical outcome.[2][6][7]

This guide will compare and contrast a suite of in vitro and in silico approaches to build a comprehensive cross-reactivity profile for our 2-Ethyl-2,7-diazaspiro[4.4]nonane analog, ENSN-001. We will delve into the causality behind experimental choices and provide actionable protocols for their implementation.

A Multi-pronged Approach to De-risking Off-Target Effects

A robust cross-reactivity assessment strategy employs a tiered and integrated approach, combining computational predictions with a battery of in vitro assays. This allows for a broad, initial screen to identify potential liabilities, followed by more focused, functional assays to confirm and characterize these interactions.

cluster_0 In Silico Profiling cluster_1 In Vitro Profiling cluster_2 Hit Confirmation & Characterization a Computational Off-Target Prediction b Broad Kinase Panel Screening a->b Prioritize experimental screening f Dose-Response Assays for Off-Target Hits b->f Identify off-target kinases c Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) c->f Identify other off-target proteins d CYP450 Inhibition Assays g Cell-based Functional Assays d->g Assess drug-drug interaction potential e hERG Channel Assay e->g Assess cardiotoxicity risk f->g Confirm and quantify off-target activity

Caption: Tiered approach to cross-reactivity profiling.

Part 1: In Silico Off-Target Prediction

Before committing to resource-intensive wet lab experiments, in silico methods provide a valuable initial assessment of potential off-target liabilities.[4][8] These computational approaches leverage vast databases of known protein-ligand interactions to predict the likelihood of a novel compound binding to a range of proteins.

Methodology: Predictive Off-Target Modeling

Computational models use a variety of algorithms, including machine learning and structure-based docking, to compare the chemical features of a query molecule (ENSN-001) to those of known ligands for a multitude of biological targets.[9]

Experimental Protocol (In Silico):

  • Compound Input: The 2D or 3D structure of ENSN-001 is submitted to a predictive modeling platform.

  • Database Comparison: The platform's algorithms compare the structural and physicochemical properties of ENSN-001 against a large database of compounds with known biological activities.

  • Prediction Output: The output is a ranked list of potential off-targets, often with an associated confidence score or predicted binding affinity.

Hypothetical Data for ENSN-001:

Predicted Off-TargetPrediction ScoreRationale for Follow-up
Kinase A0.85High structural similarity to known inhibitors
GPCR B0.72Shared pharmacophore with known ligands
Ion Channel C0.65Potential for cardiotoxicity
Enzyme D0.58Possible metabolic interaction

Rationale for this Approach: In silico profiling is a cost-effective and rapid way to cast a wide net and identify potential areas of concern that may not have been anticipated based on the primary target.[1][4] This allows for the rational design of subsequent in vitro screening panels.

Part 2: In Vitro Broad Panel Screening

Based on the in silico predictions and the therapeutic indication (oncology), the next logical step is to screen ENSN-001 against a broad panel of kinases and a safety pharmacology panel.

Kinase Selectivity Profiling

Given that ENSN-001 is a kinase inhibitor, assessing its selectivity across the human kinome is paramount. Off-target kinase inhibition can lead to a range of toxicities.

Methodology: In Vitro Radiometric Kinase Assay

This is a widely used method to quantify the activity of a kinase by measuring the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate.[10][11][12]

Experimental Protocol:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the assay buffer.

  • Compound Addition: Add ENSN-001 at a fixed concentration (e.g., 1 µM).

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control.

Hypothetical Data for ENSN-001 (at 1 µM):

KinasePercent Inhibition
Primary Target (RTK) 95%
Kinase A78%
Kinase X55%
Kinase Y25%
Other 200+ kinases<10%

Rationale for this Approach: Screening against a large, diverse panel of kinases provides a comprehensive overview of the compound's selectivity. A radiometric assay is a robust and sensitive method for this purpose.[12]

cluster_0 Reaction Components cluster_1 Reaction cluster_2 Detection a Kinase e Incubation a->e b Substrate b->e c [γ-³²P]ATP c->e d ENSN-001 d->e f Separation of Phosphorylated Substrate e->f g Scintillation Counting f->g

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-2,7-diazaspiro[4.4]nonane proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Proper Disposal of 2-Ethyl-2,7-diazaspiro[4.4]nonane Introduction 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) is a structurally rigid, spirocyclic diamine widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Proper Disposal of 2-Ethyl-2,7-diazaspiro[4.4]nonane

Introduction

2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) is a structurally rigid, spirocyclic diamine widely utilized as a molecular building block in advanced drug discovery and medicinal chemistry ()[1],. While highly valuable for synthesizing novel therapeutics, its chemical nature as a spirocyclic secondary/tertiary amine presents specific operational hazards. Amines of this class are inherently basic, nucleophilic, and potentially corrosive to biological tissues, causing severe eye and skin irritation ()[2],[3]. Furthermore, improper disposal can lead to severe environmental toxicity, particularly in aquatic ecosystems ()[3].

As a preferred source for laboratory safety, this guide synthesizes field-proven insights with rigorous technical accuracy to provide drug development professionals with a self-validating, step-by-step protocol for the safe handling and disposal of 2-Ethyl-2,7-diazaspiro[4.4]nonane.

Chemical Hazard Profile & Mechanistic Causality

Understanding the chemical reactivity of 2-Ethyl-2,7-diazaspiro[4.4]nonane is critical for designing an effective disposal strategy.

  • Basicity and Corrosivity: The nitrogen atoms in the spiro[4.4]nonane core possess lone pairs of electrons, making the molecule a strong Lewis base. Upon contact with moisture (including skin or mucous membranes), it undergoes exothermic protonation, leading to localized alkaline burns and severe eye irritation (GHS Category 2) ()[3].

  • Environmental Toxicity: Free amines disrupt the pH balance of aquatic environments and can be toxic to aquatic life. They must never be discharged into municipal wastewater systems ()[3].

  • Thermal Decomposition: If incinerated improperly, the compound undergoes thermal degradation to release toxic nitrogen oxides ( NOx​ ), carbon monoxide, and carbon dioxide ()[3],[4]. Thus, disposal must be routed through controlled, high-temperature incineration facilities equipped with NOx​ scrubbers.

Operational Safety & Engineering Controls

Before initiating any disposal or cleanup procedures, personnel must establish appropriate engineering controls and don the correct Personal Protective Equipment (PPE) ()[3],[5]. The following table summarizes the mandatory safety parameters.

Control CategorySpecificationMechanistic Rationale
Engineering Controls Fume hood (Face velocity: 80-100 fpm)Prevents inhalation of volatile amine vapors and aerosols during transfer ()[3],[4].
Eye Protection Chemical splash goggles & face shieldProtects against permanent corneal damage from alkaline splashes ()[3].
Hand Protection Heavy-duty Nitrile or Butyl rubber glovesAmines can permeate standard latex. Nitrile provides superior chemical resistance ()[5].
Body Protection Flame-retardant lab coat, chemical apronPrevents skin contact and mitigates risks if the amine reacts exothermically ()[3].
Respiratory NIOSH-approved respirator (OV/P100 cartridges)Required only outside of a fume hood or during large spill emergencies ()[2],[4].

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every disposal workflow must include verification steps (e.g., pH testing, visual inspection) to ensure the hazard has been fully mitigated.

Workflow A: Routine Liquid Waste Segregation

  • Segregation: Ensure the primary waste container is designated exclusively for "Basic Organic Waste." CRITICAL: Never mix 2-Ethyl-2,7-diazaspiro[4.4]nonane with strong oxidizing agents (e.g., peroxides, nitric acid) or halogenated solvents, as this can trigger violent exothermic reactions or the formation of shock-sensitive salts ()[5].

  • Transfer: Working inside a certified fume hood, use a chemically compatible funnel (e.g., PTFE or glass) to transfer the liquid waste into the designated high-density polyethylene (HDPE) waste carboy ()[3].

  • Validation: Periodically check the pH of the aqueous layer in the waste container using pH indicator strips. If the pH exceeds 10, notify the waste management officer, as the container will require specific DOT labeling for corrosive liquids.

  • Labeling: Affix a hazardous waste label indicating: "Hazardous Waste - Corrosive/Toxic (Contains 2-Ethyl-2,7-diazaspiro[4.4]nonane, Amines)."

  • Storage: Store the sealed container in a secondary containment tray in a cool, dry, well-ventilated chemical storage room away from direct sunlight and incompatible acids ()[3],[4].

Workflow B: Solid Contaminated Waste (Consumables)

  • Collection: Place all contaminated solid consumables (e.g., pipettes, gloves, silica gel from chromatography) into a heavy-duty, puncture-resistant biohazard or chemical waste bag ()[3].

  • Neutralization (Optional but Recommended): For heavily saturated wipes, lightly spray with a mild, dilute acid (e.g., 5% citric acid) to neutralize the free amine before sealing the bag. This prevents the off-gassing of noxious amine odors.

  • Sealing and Disposal: Seal the bag securely and place it in a rigid, properly labeled solid hazardous waste drum for commercial incineration ()[2].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to contain the basic hazard.

SpillResponse Start Spill Detected: 2-Ethyl-2,7-diazaspiro[4.4]nonane Assess Assess Volume & Concentration Start->Assess Evacuate Major Spill (>500mL): Evacuate & Call HazMat Assess->Evacuate Large Volume PPE Minor Spill (<500mL): Don PPE (Respirator, Nitrile) Assess->PPE Small Volume Contain Containment: Use Sand or Vermiculite PPE->Contain Neutralize Neutralization: Dilute Acid (e.g., Citric Acid) Contain->Neutralize Collect Collection: Sweep into HazWaste Container Neutralize->Collect Label Labeling & Storage: 'Corrosive Basic Waste' Collect->Label Dispose Final Disposal via Certified Contractor Label->Dispose

Logical workflow for the assessment, containment, and neutralization of an amine spill.

Spill Cleanup Methodology:

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear airborne amine vapors ()[3],[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite ()[2],[4]. Do NOT use combustible materials like sawdust, as the heat of neutralization could pose a fire risk.

  • Neutralization: Carefully apply a weak acid neutralizing agent (e.g., sodium bisulfate or a commercial citric acid spill kit) starting from the perimeter and working inward. This converts the volatile free amine into a stable, non-volatile ammonium salt.

  • Validation: Use moist pH paper held just above the spill area. If the paper turns blue, volatile amines are still present, and further neutralization is required.

  • Collection: Once neutralized, use a non-sparking plastic scoop to transfer the absorbed material into a chemically resistant, sealable HDPE container ()[5].

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate for hazardous waste disposal ()[3].

Regulatory Compliance and Final Disposal

Under strict environmental regulations, 2-Ethyl-2,7-diazaspiro[4.4]nonane cannot be disposed of in standard municipal waste streams ()[3]. The final destruction must be handled by a licensed hazardous waste contractor. The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the NOx​ gases generated during the combustion of the nitrogen-rich spirocyclic core ()[3].

References

Sources

Handling

Personal protective equipment for handling 2-Ethyl-2,7-diazaspiro[4.4]nonane

Advanced Laboratory Safety & Handling Protocol: 2-Ethyl-2,7-diazaspiro[4.4]nonane As drug development increasingly leverages spirocyclic scaffolds to improve metabolic stability and three-dimensionality, compounds like 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Protocol: 2-Ethyl-2,7-diazaspiro[4.4]nonane

As drug development increasingly leverages spirocyclic scaffolds to improve metabolic stability and three-dimensionality, compounds like 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) have become critical building blocks in the laboratory[1]. However, the same structural features that make this diamine valuable—its secondary and tertiary amine centers—also impart significant localized basicity and nucleophilicity.

As a Senior Application Scientist, I have designed this protocol to provide an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this reagent.

Mechanistic Basis of Hazard (Causality)

To select the appropriate PPE, we must first understand why 2-Ethyl-2,7-diazaspiro[4.4]nonane is hazardous. Like many spirocyclic diamines, it is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2].

The underlying mechanism is driven by the unshared electron pairs on the nitrogen atoms. Upon contact with physiological tissues (which are aqueous environments), the diamine acts as a Brønsted-Lowry base, deprotonating water to generate localized hydroxide ions (OH⁻). This sudden spike in pH leads to two destructive pathways:

  • Saponification: The alkaline environment hydrolyzes the ester bonds of lipid membranes in the skin and eyes.

  • Protein Denaturation: High pH disrupts hydrogen bonding in cellular proteins, leading to rapid cellular damage, particularly in the sensitive corneal epithelium.

Mechanism Amine 2-Ethyl-2,7-diazaspiro[4.4]nonane (Basic Amine) Contact Tissue Contact (Aqueous Environment) Amine->Contact Deprotonation Deprotonation of Water (Generation of OH⁻) Contact->Deprotonation Saponification Lipid Saponification (Cell Membrane) Deprotonation->Saponification Protein Protein Denaturation (Corneal/Dermal) Deprotonation->Protein Damage Tissue Damage (H315, H319) Saponification->Damage Protein->Damage

Fig 1: Mechanistic pathway of amine-induced tissue damage and irritation.

Personal Protective Equipment (PPE) Matrix

Because 2-Ethyl-2,7-diazaspiro[4.4]nonane poses contact and inhalation risks, your PPE must act as a multi-layered barrier against alkaline permeation[3]. Do not rely on standard latex gloves, as they offer poor chemical resistance to organic amines.

Table 1: Quantitative & Qualitative PPE Specifications

Protection ZoneRequired EquipmentStandard / CertificationCausal Rationale for Selection
Ocular Tight-fitting safety gogglesEN 166 (EU) or NIOSH (US)Prevents aerosolized basic amines from contacting the cornea, avoiding alkaline protein denaturation[4].
Dermal (Hands) Nitrile or Neoprene glovesEN 374Nitrile provides superior chemical resistance against basic amines compared to latex, preventing lipid saponification[4].
Dermal (Body) Flame-resistant, impervious lab coatGeneral Lab StandardPrevents systemic exposure in the event of a spill or splash[4].
Respiratory N95/P100 particulate respiratorNIOSH (US) / EN 143 (EU)Mitigates inhalation of amine dust/aerosols if handled outside a fume hood, preventing respiratory tract irritation (H335)[3].

Standard Operating Procedure: Handling & Dispensing

A self-validating protocol ensures that every step inherently checks the success of the previous step.

Step 1: Environmental Isolation

  • Action: Conduct all handling inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Validation: Verify the fume hood flow monitor reads "Normal" before opening the chemical container.

Step 2: Static Mitigation

  • Action: Ensure all spatulas and weighing boats are anti-static.

  • Validation: The powder should not cling to the sides of the weighing boat, which would indicate static buildup and increase the risk of aerosolization.

Step 3: Dispensing

  • Action: Carefully weigh the required amount of 2-Ethyl-2,7-diazaspiro[4.4]nonane. Keep the source container open for the absolute minimum time required to prevent ambient moisture absorption[3].

  • Validation: The balance reading stabilizes quickly, indicating no ambient drafts are disturbing the powder.

Step 4: Decontamination of Tools

  • Action: Immediately rinse spatulas with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by DI water.

  • Validation: A pH strip touched to the rinsed spatula will read neutral (pH ~7).

Emergency Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure[4].

Workflow Spill Spill Detected Isolate Evacuate & Isolate Area Spill->Isolate Absorb Apply Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect Decon Decontaminate Surface (Mild Soap & Water) Collect->Decon Dispose Transfer to Licensed Facility Decon->Dispose

Fig 2: Step-by-step emergency spill response and disposal workflow.

Spill Cleanup Methodology:

  • Evacuate & Isolate: Clear personnel from the immediate area and ensure the fume hood sash is lowered to maximize capture velocity[4].

  • Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust[3].

  • Neutralization (Optional but Recommended): Carefully apply a weak solid acid (like sodium bisulfate or citric acid) to neutralize the basic diamine.

  • Collection: Use a non-sparking tool to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container[4].

  • Surface Decontamination: Wash the spill area with a mild soap solution, followed by copious amounts of water.

Waste Disposal: Do not flush 2-Ethyl-2,7-diazaspiro[4.4]nonane down the sink[3]. All contaminated PPE, absorbent materials, and empty containers must be labeled as "Hazardous Basic Organic Waste" and disposed of through a licensed environmental regulatory authority in accordance with local regulations[4].

References

  • BLD Pharmatech. "763883-32-5|2-Ethyl-2,7-diazaspiro[4.4]nonane".
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12691883, 2,7-Diaza-spiro[4.4]nonane".
  • CymitQuimica.
  • Echemi. "1,4-DIAZASPIRO[5.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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